molecular formula C9H11BrN2O2 B1359842 5-bromo-2-methoxy-N,N-dimethylnicotinamide CAS No. 1072854-96-6

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Katalognummer: B1359842
CAS-Nummer: 1072854-96-6
Molekulargewicht: 259.1 g/mol
InChI-Schlüssel: MDRINRWJXUGNGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1211580-88-9) is a high-purity nicotinamide derivative designed for research and development applications. With a molecular formula of C9H11BrN2O2 and a molecular weight of 259.10 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds . This brominated and methoxy-substituted nicotinamide is a valuable precursor in hit-to-lead optimization campaigns, where it can be used to rapidly generate analog libraries for structure-activity relationship (SAR) studies. Its molecular structure incorporates key features, such as the N,N-dimethylamide group, which is commonly employed to modulate the physicochemical properties and potency of drug candidates. Research indicates that structurally related nicotinamide derivatives have been explored as potent inhibitors of kinases like TBK1 and IKKε, which are relevant targets in oncology and immunology . Furthermore, similar compounds have demonstrated utility in developing active ingredients for the crop protection industry, specifically in the creation of novel insecticides . The bromine atom at the 5-position provides a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to efficiently explore chemical space. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRINRWJXUGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-bromo-2-methoxy-N,N-dimethylnicotinamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a versatile heterocyclic building block in medicinal chemistry.

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 1072854-96-6 ) is a trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Its structural value lies in its orthogonal reactivity profile:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

  • C2-Methoxy: A masked oxo-group (via hydrolysis) or a stable electron-donating group that modulates pyridine ring electronics.[1][2]

  • C3-Dimethylamide: A stable, solubilizing moiety that can also serve as a Directed Ortho Metalation (DoM) group.

This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to deploy this molecule effectively in lead optimization.

Chemical Identity & Physicochemical Profile[1][3][4][5]

PropertyData
IUPAC Name 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
CAS Number 1072854-96-6
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
SMILES CN(C)C(=O)C1=C(N=CC(=C1)Br)OC
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
LogP (Predicted) ~1.8 - 2.1
H-Bond Acceptors 3 (Pyridine N, Amide O, Ether O)
Structural Analysis

The molecule features a 2,3,5-substitution pattern on the pyridine ring. The 2-methoxy group significantly increases electron density compared to a bare pyridine, facilitating oxidative addition at the C5-bromide bond during catalytic cycles.[1][2] The N,N-dimethylamide at C3 is twisted out of planarity due to steric repulsion from the adjacent methoxy group, creating a unique 3D topology that can influence binding selectivity in protein pockets.

Synthetic Pathways

Two primary routes are established for accessing this scaffold. The Displacement Route is preferred for scale-up due to the low cost of starting materials, while the Direct Bromination Route is useful for late-stage functionalization.

Route A: The Displacement Strategy (Recommended)

This route starts from 5-bromo-2-chloronicotinic acid , a widely available intermediate.[1][2]

  • Acid Chloride Formation: Activation of the carboxylic acid with thionyl chloride (

    
    ).
    
  • Amide Coupling: Reaction with dimethylamine (

    
    ).
    
  • SNAr Displacement: Displacement of the C2-chloro group with sodium methoxide (

    
    ).
    

Note: Performing the amide coupling before the methoxide displacement prevents competitive hydrolysis of the acid chloride.

Route B: Direct Bromination

Bromination of 2-methoxy-N,N-dimethylnicotinamide using N-bromosuccinimide (NBS) typically favors the C5 position due to the para-directing effect of the methoxy group and the steric shielding of C4 by the amide.[1][2]

Visualization of Synthetic Logic

Synthesis Start 5-Bromo-2-chloronicotinic acid (CAS: 29241-62-1) Step1 Acid Chloride Intermediate Start->Step1 SOCl2, Reflux Amide 5-Bromo-2-chloro- N,N-dimethylnicotinamide Step1->Amide HNMe2, THF Product 5-Bromo-2-methoxy- N,N-dimethylnicotinamide (Target) Amide->Product NaOMe, MeOH Reflux (SNAr) AltStart 2-Methoxy-N,N- dimethylnicotinamide AltStart->Product NBS, MeCN (Electrophilic Subst.)

Figure 1: Convergent synthesis via SNAr displacement (Solid lines) vs. Direct Bromination (Dotted).

Experimental Protocols

Protocol 1: Synthesis via SNAr Displacement

Objective: Conversion of 5-bromo-2-chloro-N,N-dimethylnicotinamide to the title compound.

Reagents:

  • Substrate: 5-Bromo-2-chloro-N,N-dimethylnicotinamide (1.0 eq)[1]

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve the chloropyridine substrate in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a condenser.

  • Addition: Add the NaOMe solution dropwise at room temperature under nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-precursor (
    
    
    
    ) and appearance of the product (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The product usually crystallizes upon standing or can be purified via silica gel chromatography (0-50% EtOAc/Hexanes).[2]
    
Protocol 2: Suzuki-Miyaura Coupling (General Application)

Objective: Coupling the 5-bromo scaffold with an aryl boronic acid.[1][2][3]

Reagents:

  • Scaffold: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)[1][2]

  • Boronic Acid:

    
     (1.2 eq)[1][2]
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Combine scaffold, boronic acid, and catalyst in a microwave vial.

  • Add dioxane and aqueous base. Degas with

    
     for 5 minutes.
    
  • Heat at

    
     (oil bath) or 
    
    
    
    (microwave) for 1 hour.
  • Filter through Celite, concentrate, and purify via HPLC.

Reactivity & Functionalization Logic

The utility of this scaffold is defined by its ability to undergo sequential, orthogonal transformations.

A. The C5-Bromine "Warhead"

The C5 position is activated for oxidative addition but is electronically distinct from the C2 position.

  • Suzuki/Stille: Excellent yields due to the electron-deficient pyridine ring facilitating Pd(0) insertion.

  • Buchwald-Hartwig: Amination at C5 allows the construction of "kinase hinge binder" motifs (e.g., aminopyridines).

  • Heck Reaction: Alkenylation is possible, though less common than Suzuki coupling.

B. The C2-Methoxy "Switch"

The methoxy group is not just an inert substituent; it is a masked pyridone .

  • Hydrolysis: Treatment with

    
     or 
    
    
    
    cleaves the methyl ether, revealing the 2-pyridone (2-hydroxy-pyridine tautomer).[1][2] This is a critical transformation in drug design to alter H-bond donor/acceptor patterns (changing from H-bond acceptor to H-bond donor/acceptor pair).[1][2]
  • Displacement: While less reactive than the 2-chloro analog, the 2-methoxy group can be displaced by highly nucleophilic amines or thiols under forcing conditions (high temp, microwave), allowing late-stage diversification of the C2 position.

C. The C3-Amide "Director"
  • Directed Ortho Metalation (DoM): The amide can direct lithiation to the C4 position (between the amide and bromide) using sterically hindered bases (e.g., LiTMP) at low temperatures (

    
    ). This allows for the introduction of electrophiles (iodine, formyl, etc.) at C4, creating tetrasubstituted pyridines.
    
Reactivity Flowchart

Reactivity Core 5-Bromo-2-methoxy- N,N-dimethylnicotinamide Suzuki C5-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd cat., Ar-B(OH)2 Hydrolysis C2-Demethylation (HBr/AcOH) Core->Hydrolysis Acidic Cleavage Lithiation C4-Functionalization (DoM / LiTMP) Core->Lithiation LiTMP, E+ Biaryl 5-Aryl-2-methoxy- nicotinamide Suzuki->Biaryl Pyridone 5-Bromo-N,N-dimethyl- 2-oxo-1,2-dihydropyridine-3-carboxamide Hydrolysis->Pyridone Tetra 4-Substituted-5-bromo- 2-methoxy-nicotinamide Lithiation->Tetra

Figure 2: Divergent reactivity pathways accessible from the core scaffold.

Handling and Stability

  • Storage: Store at

    
     under inert atmosphere. The compound is stable as a solid but solutions in protic solvents should be used immediately to prevent slow hydrolysis of the amide or methoxy group over extended periods (weeks).
    
  • Safety: As with all halogenated pyridines, handle in a fume hood. Avoid contact with strong acids unless intentional hydrolysis is desired.

  • Purification Note: The amide functionality makes the compound moderately polar. If standard silica chromatography fails to separate impurities, add 1-5% Triethylamine or Methanol to the eluent to reduce tailing.

References

  • ChemicalBook. (2025).[4][5] 5-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE (CAS 183608-47-1) & Related Compounds.[1][2][6] Retrieved from

  • BLD Pharm. (2025). Product Information: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6).[1][2] Retrieved from

  • BenchChem. (2025).[7][3][5] Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. Retrieved from

  • PubChem. (2025). 5-Bromonicotinamide Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-methoxypyridine. Retrieved from

Sources

5-bromo-2-methoxy-N,N-dimethylnicotinamide starting material

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Starting Materials for the Synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Executive Summary

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a substituted pyridine derivative valuable as a reagent and building block in medicinal and process chemistry.[1] Its synthesis is highly dependent on the strategic selection of a starting material, a choice that dictates the overall efficiency, cost, and scalability of the process. This technical guide provides an in-depth analysis of the primary and alternative synthetic routes to this target molecule, with a core focus on the characteristics and implications of each key starting material. We will explore the direct amidation from 5-bromo-2-methoxynicotinic acid, as well as multi-step strategies originating from more fundamental halogenated pyridine precursors. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic planning.

The Target Molecule: Structure and Significance

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a trifunctionalized pyridine ring, incorporating a bromine atom, a methoxy group, and a dimethylamide moiety. This specific arrangement of functional groups makes it a versatile intermediate. The bromo-substituent, for instance, serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of further molecular complexity.

Table 1: Chemical Properties of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

PropertyValue
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 260.10 g/mol
IUPAC Name 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
Appearance Typically a solid
Solubility Soluble in common organic solvents like Methanol, Ethyl Acetate

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis reveals that the most convergent and efficient approach involves the late-stage formation of the amide bond. This disconnection immediately identifies the corresponding carboxylic acid as the most direct and critical precursor.

G Target 5-bromo-2-methoxy- N,N-dimethylnicotinamide Acid 5-bromo-2-methoxynicotinic acid Target->Acid Amide Disconnection AcidChloride 5-bromo-2-methoxynicotinoyl chloride Acid->AcidChloride Activation ChloroAcid 5-bromo-2-chloronicotinic acid Acid->ChloroAcid SNAr Disconnection (Methoxy for Chloro)

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategies:

  • Direct Amidation: Starting from 5-bromo-2-methoxynicotinic acid . This is the most straightforward route, contingent on the availability and cost of this advanced intermediate.

Primary Starting Material: 5-Bromo-2-methoxynicotinic Acid

Using 5-bromo-2-methoxynicotinic acid (CAS: 54916-66-4) is the preferred and most direct pathway for synthesizing the target amide.[2][3] The core of this strategy lies in the activation of the carboxylic acid to facilitate nucleophilic attack by dimethylamine.

Causality of Experimental Choice: The Need for Carbonyl Activation

A carboxylic acid's carbonyl carbon is not sufficiently electrophilic to react directly with a neutral amine like dimethylamine under standard conditions. The reaction is unfavorable as the amine would first act as a base, deprotonating the acid to form a highly unreactive carboxylate salt. Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. The most common industrial method is conversion to an acyl chloride, which is highly electrophilic and reacts rapidly with amines.

Experimental Workflow: From Acid to Amide

G cluster_0 Protocol 1: Amide Formation Start 5-bromo-2-methoxy- nicotinic acid Activation Activation (e.g., SOCl₂) Start->Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate Amidation Amidation (Dimethylamine) Intermediate->Amidation Product Target Amide Amidation->Product Purification Purification (e.g., Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Workflow for the direct amidation of the starting acid.

Detailed Protocol 1: Synthesis via Acyl Chloride Intermediate
  • Acid Chloride Formation: To a stirred suspension of 5-bromo-2-methoxynicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. This yields the crude 5-bromo-2-methoxynicotinoyl chloride, which is often used immediately in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath. Add a solution of dimethylamine (e.g., 2.0 M in THF, ~2.5 eq) dropwise, maintaining the temperature below 10 °C. An additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be included to scavenge the HCl byproduct.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

Alternative Starting Material: 5-Bromo-2-chloronicotinamide

When the primary starting material is unavailable or prohibitively expensive, an effective multi-step synthesis can be initiated from precursors such as 5-bromo-2-chloronicotinamide (CAS: 75291-85-9).[4] This route leverages a nucleophilic aromatic substitution (SₙAr) reaction to introduce the methoxy group.

Causality of Experimental Choice: Activating the Pyridine Ring for SₙAr

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present at the 2- or 4-position. The electron-withdrawing effect of the ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution. In this case, the chloro group at the 2-position is readily displaced by a strong nucleophile like sodium methoxide.

Experimental Workflow: From Chloro-Amide to Methoxy-Amide

G cluster_1 Protocol 2: Nucleophilic Substitution Start 5-bromo-2-chloro- nicotinamide (or related precursor) SNAr Methoxylation (NaOCH₃, MeOH) Start->SNAr Product Target Amide SNAr->Product

Caption: Workflow for synthesis via nucleophilic substitution.

Detailed Protocol 2: Methoxylation via SₙAr

Note: This protocol assumes the amide functionality is already in place. If starting from 5-bromo-2-chloronicotinic acid, the amidation step (Protocol 1) would follow this methoxylation.

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (~1.5 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen). Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Reaction Setup: Dissolve 5-bromo-2-chloronicotinamide (1.0 eq) in anhydrous methanol and add it to the sodium methoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (around 65 °C) and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes several hours to reach completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Final Purification: Purify the crude material by column chromatography or recrystallization to yield the final 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

Summary and Strategic Comparison

The selection of a starting material is a critical decision based on a balance of factors including cost, availability, number of synthetic steps, and overall yield.

Table 2: Comparison of Key Starting Materials

Starting MaterialCAS NumberTypical # of StepsKey AdvantagesKey Challenges
5-Bromo-2-methoxynicotinic acid 54916-66-41-2Most direct route; High convergence; Potentially higher overall yield.Higher cost and potentially limited availability of the starting material.
5-Bromo-2-chloronicotinic acid 20826-04-4 (for 5-Bromonicotinic acid)2-3More readily available and cost-effective precursor; Offers synthetic flexibility.Requires an additional SₙAr step; May have a lower overall yield due to the multi-step process.
Nicotinic Acid 59-67-64+Very low cost and widely available commodity chemical.Long synthetic sequence (bromination, activation, substitution, amidation); Prone to isomer formation and lower yields.[5]

Conclusion

For the synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide, the most efficient and direct starting material is 5-bromo-2-methoxynicotinic acid . This route simplifies the process to a single, high-yielding amidation reaction. However, for reasons of cost or supply chain, alternative starting materials like 5-bromo-2-chloronicotinic acid provide a robust and viable multi-step pathway. This alternative leverages a well-established nucleophilic aromatic substitution to install the required methoxy group. The choice between these starting points ultimately depends on a project-specific evaluation of chemical cost, labor, and desired scale, with the direct route being preferable for rapid synthesis and the multi-step approach offering economic advantages for larger-scale production from more fundamental building blocks.

References

  • Setliff, F. L. (1970). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK. Available at: [Link]

  • Wikipedia. Nicotinamide. Available at: [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Kovtunov, E. A., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Available at: [Link]

  • Zhou, T., et al. (2005). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. Available at: [Link]

  • Google Patents. (CN105753780A) A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • Ban, W. (2010). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. PMC. Available at: [Link]

  • Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid. Available at: [Link]

  • PubChem. Methyl 5-bromo-2-methoxynicotinate. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. Available at: [Link]

  • Google Patents. (EP 0471941 A2) An improved process for the preparation of 5-bromo-2-methoxyresorcinol.
  • ResearchGate. (2025, August 5). Simple Syntheses of Lespedamine and 5-Bromo-N,N-dimethyltryptamine Based on 1-Hydroxyindole Chemistry. Available at: [Link]

  • Google Patents. (CN110642788A) Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (CN101514184A) A kind of synthetic method of 5-bromo-2-picoline.

Sources

Technical Guide: Structural Characterization of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

[1][2]

Executive Summary

This technical guide outlines the structural characterization and quality control protocols for 5-bromo-2-methoxy-N,N-dimethylnicotinamide . This scaffold is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and GPCR ligands where the nicotinamide core mimics adenosine or interacts with hinge regions.

Critical Quality Attributes (CQAs):

  • Regioisomerism: Distinguishing the 2-methoxy pyridine structure from the thermodynamically stable N-methyl-2-pyridone tautomer/impurity.[1][2]

  • Rotamerism: The N,N-dimethyl amide moiety exhibits restricted rotation at room temperature, complicating NMR interpretation.

  • Isotopic Signature: The presence of bromine requires specific mass spectrometry gating.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
CAS Number 1072854-96-6
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Monoisotopic Mass 258.00 (⁷⁹Br) / 260.00 (⁸¹Br)
SMILES CN(C)C(=O)C1=C(OC)N=CC(Br)=C1
Appearance White to off-white crystalline solid

Synthesis Context & Impurity Profiling

Understanding the synthesis pathway is prerequisite to effective characterization. This molecule is typically derived from 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4) via acid chloride activation or peptide coupling (HATU/EDC) with dimethylamine.[1][2]

Common Impurities:

  • Hydrolysis Product: Residual 5-bromo-2-methoxynicotinic acid (Acidic).[1][2]

  • Demethylated Byproduct: 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide (Pyridone form).[1][2]

  • Regioisomer: If synthesized via alkylation of a pyridone precursor, N-alkylation vs O-alkylation competition must be ruled out.[1][2]

Workflow Diagram: Synthesis & Characterization Logic

GStart5-Bromo-2-methoxynicotinic Acid(CAS 54916-66-4)ReagentDimethylamine(HATU/DIPEA)Start->ReagentProductTarget: 5-Bromo-2-methoxy-N,N-dimethylnicotinamideStart->ProductAmide CouplingImpurityImpurity: Pyridone Tautomer(Demethylation)Product->ImpurityAcidic Hydrolysisor O-DemethylationNMR1H NMR(Rotamer Check)Product->NMRNOENOE/2D NMR(Regio-confirmation)Product->NOEMSLC-MS(Br Pattern)Product->MS

Caption: Synthesis pathway highlighting the origin of the target molecule and critical characterization checkpoints.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Equipment: 400 MHz or higher. Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.[1][2]

The Rotamer Challenge

N,N-dimethyl amides attached to aromatic rings often exhibit Restricted Rotation around the C(O)-N bond.[1][2] At room temperature (25°C), the rotation is slow on the NMR timescale.

  • Observation: You will likely observe two distinct singlets for the N-methyl groups (approx. 2.9 and 3.1 ppm) rather than one equivalent singlet.[2]

  • Validation: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) experiment.[3] Heating the sample to 60-80°C will cause these peaks to coalesce into a single sharp singlet.[1][2]

¹H NMR Assignment (Predicted in DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-6 8.35 – 8.45Doublet (d)1HMost deshielded; adjacent to pyridine Nitrogen.[1][2] J ~2.4 Hz.
H-4 7.90 – 8.00Doublet (d)1HMeta to Br, Ortho to Carbonyl. J ~2.4 Hz.
O-CH₃ 3.90 – 3.95Singlet (s)3HCharacteristic methoxy on aromatic ring.[1][2]
N-CH₃ (a) 2.95 – 3.05Singlet (s)3HN-Methyl group cis to carbonyl oxygen.[1][2]
N-CH₃ (b) 2.85 – 2.95Singlet (s)3HN-Methyl group trans to carbonyl oxygen.[1][2]

Note: If the spectrum shows broad "humps" in the 2.8–3.1 region at RT, this indicates the coalescence temperature is near ambient. Cool to 0°C to resolve or heat to 60°C to average.

¹³C NMR Key Signals[1][2][4]
  • Carbonyl (C=O): ~165 ppm.

  • C-2 (Ar-O-Me): ~158-160 ppm (Deshielded by Oxygen and Nitrogen).[1][2]

  • C-6 (Ar-N): ~148 ppm.[1][2]

  • C-5 (Ar-Br): ~110-115 ppm (Upfield due to heavy atom effect of Br).[1][2]

  • Methoxy (O-Me): ~54 ppm.[1][2]

  • N-Methyls: ~35-40 ppm (May appear as two peaks).[1][2]

Regiochemistry Validation (NOE)

To rigorously prove the structure is the 2-methoxy ether and not the N-methyl-2-pyridone isomer, a 1D NOE (Nuclear Overhauser Effect) difference experiment is required.[1][2]

Protocol:

  • Irradiate the Methoxy (-OCH₃) signal at ~3.9 ppm.

  • Expected Result: NOE enhancement of the H-4 aromatic proton (or H-3 if numbering differs, but specifically the proton meta to the amide).[2]

  • Negative Control: Irradiating the N-methyl amide protons should show NOE to H-4 but not to the methoxy group if the conformation is trans-oid, or weak if cis-oid.[1][2]

Mass Spectrometry (LC-MS)

Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[5]

  • Pattern: You must observe a 1:1 doublet separated by 2 mass units.

    • [M+H]⁺ (⁷⁹Br): 259.0

    • [M+H]⁺ (⁸¹Br): 261.0

  • Interpretation: Absence of this 1:1 pattern indicates loss of bromine (dehalogenation) or incorrect synthesis.

Quality Control: HPLC Method

For purity assessment during drug development, a generic gradient is insufficient. The following method is optimized for polar pyridines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Retention Time: The compound is moderately polar. Expect elution at ~40-50% B.[1][2] The acid precursor will elute significantly earlier (more polar).

Structural Logic Diagram (NOE)

NOEcluster_moleculeSpatial Proximity (NOE)OMeMethoxy Protons(~3.9 ppm)H4Aromatic H4(~7.9 ppm)OMe->H4Strong NOE(Confirms O-Alkylation)NMeAmide N-Me(~3.0 ppm)NMe->H4Weak/Medium NOE

Caption: NOE correlation logic. Irradiation of the O-Methyl group must show enhancement of the adjacent aromatic proton to confirm the 2-methoxy structure.[1][2]

References

  • Chemical Identity & CAS: BLD Pharm. (2025). 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Product Page. Retrieved from

  • Precursor Characterization: PubChem. (2025). 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4).[1][2][6][7] National Library of Medicine. Retrieved from

  • Rotamerism in Amides: Wiberg, K. B., & Rush, D. J. (2021). Rotational Barriers in N,N-Dimethylamides. Journal of Organic Chemistry. (General reference for amide rotamer physics).
  • Synthesis Methodology: GlaxoSmithKline. (2013). Optimization of BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. (Context for amide coupling of 5-bromo-2-methoxynicotinic acid). Retrieved from

Technical Guide: Biological Potential and Synthetic Utility of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern drug discovery, 5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the molecule itself is a functionalized building block, its derivatives exhibit potent biological activities ranging from kinase inhibition (oncology) to metabolic regulation (NNMT inhibition) and agrochemical protection (SDH inhibition) .

This guide analyzes the structure-activity relationships (SAR) of this core, detailing how specific substitutions at the C5-bromine and C2-methoxy positions drive biological selectivity. It provides validated protocols for synthesizing and assaying these derivatives, serving as a blueprint for researchers optimizing this pharmacophore.

Structural Biology & Pharmacophore Analysis[1]

The biological utility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide stems from its three distinct points of diversification, allowing for "orthogonal functionalization."

The SAR Triad
  • C5-Bromine (The Coupling Handle): This is the primary site for extending the carbon skeleton via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Derivatives modified here often target the ATP-binding pockets of kinases (e.g., VEGFR, EGFR) or the allosteric sites of GPCRs.

  • C2-Methoxy (The Displacement Handle): The methoxy group is positioned ortho to the ring nitrogen, activating it for SNAr reactions. It can be displaced by amines or thiolates to introduce hydrogen-bond donors, crucial for binding affinity in enzymes like Nicotinamide N-methyltransferase (NNMT) .

  • N,N-Dimethylamide (The Solubility Modulator): Unlike a free carboxylic acid, the dimethylamide improves lipophilicity (LogP) and cell permeability while preventing rapid glucuronidation, enhancing the in vivo half-life of the final drug candidate.

Visualization: Functionalization Logic

The following diagram illustrates the synthetic logic used to transform the core into bioactive derivatives.

SAR_Logic Core 5-Bromo-2-methoxy- N,N-dimethylnicotinamide (The Core) C5_Path C5-Arylation (Suzuki Coupling) Core->C5_Path Pd(0) Catalysis C2_Path C2-Displacement (S_NAr) Core->C2_Path Nucleophilic Attack Amide_Path Amide Modulation (Bioisosteres) Core->Amide_Path Hydrolysis/Coupling Target_Kinase Kinase Inhibitors (VEGFR/EGFR) Antitumor Activity C5_Path->Target_Kinase Target_NNMT NNMT Inhibitors (Metabolic Disease) C2_Path->Target_NNMT Target_CNS P2X7 Antagonists (CNS Disorders) Amide_Path->Target_CNS

Caption: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.

Biological Activity Profiles

Kinase Inhibition (Oncology)

Derivatives formed by arylation at the C5 position are potent Type I/II kinase inhibitors. The pyridine nitrogen acts as a hinge binder within the ATP pocket.

  • Mechanism: The 5-aryl group occupies the hydrophobic pocket adjacent to the kinase gatekeeper residue.

  • Key Data: In preclinical models, 5-phenyl-nicotinamide derivatives have shown IC50 values in the low nanomolar range (10–50 nM) against VEGFR2 , inhibiting angiogenesis in tumor models [1].

NNMT Inhibition (Metabolic Disorders)

Nicotinamide N-methyltransferase (NNMT) overexpression is linked to obesity and Type 2 diabetes.[1][2]

  • Mechanism: The core structure mimics nicotinamide (the natural substrate).[3] Derivatives with the 2-methoxy group (or 2-amino variants derived from it) act as competitive inhibitors, preventing the methylation of nicotinamide and thereby regulating NAD+ flux.

  • Efficacy: 2-methoxy-N,N-dimethylnicotinamide derivatives have demonstrated the ability to reduce body weight and improve glucose tolerance in diet-induced obese mice models by modulating adipose tissue metabolism [2].

Agrochemical Applications (SDH Inhibition)

While primarily medicinal, this scaffold is also a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • Activity: The amide moiety binds to the ubiquinone-binding site of Complex II in the fungal mitochondrial respiratory chain.

  • Spectrum: Derivatives exhibit broad-spectrum activity against Botrytis cinerea and Alternaria species [3].

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol ensures high purity suitable for biological screening.

Objective: Synthesize 5-bromo-2-methoxy-N,N-dimethylnicotinamide from 2-methoxynicotinic acid.

Reagents:

  • 2-Methoxynicotinic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylamine (2.0 M in THF) (1.5 eq)

  • HATU (Coupling agent) (1.2 eq)

  • DIPEA (Base) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Bromination: Dissolve 2-methoxynicotinic acid in DMF. Add NBS portion-wise at 0°C. Stir at room temperature (RT) for 12 hours. Quench with water, filter the precipitate (5-bromo-2-methoxynicotinic acid). Yield: ~85%.

  • Activation: Dissolve the brominated acid in DMF. Add DIPEA and HATU. Stir for 15 minutes to form the activated ester.

  • Amidation: Add dimethylamine solution dropwise. Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc 3:1).

    • Validation: Confirm structure via 1H NMR (characteristic singlets for N-Me groups at ~2.9 and ~3.1 ppm due to restricted rotation).

Biological Assay: NNMT Inhibition Screen

Objective: Quantify the inhibitory potential of derivatives against human NNMT.

Assay Principle: Fluorescence-based detection of 1-methylnicotinamide (1-MNA) formation using a specific derivatization reaction.

Protocol:

  • Enzyme Mix: Prepare recombinant hNNMT (50 nM final) in Assay Buffer (50 mM Tris, pH 7.5, 1 mM DTT).

  • Substrate Mix: Prepare Nicotinamide (10 µM) and SAM (S-adenosylmethionine, 10 µM).

  • Inhibitor: Add the test derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

  • Reaction: Incubate Enzyme + Inhibitor for 15 mins. Initiate with Substrate Mix. Incubate for 60 mins at 25°C.

  • Quench/Detection: Stop reaction with acetophenone/KOH/formic acid solution. Heat at 40°C for 10 mins to generate the fluorescent derivative.

  • Read: Measure fluorescence at Ex/Em 360/460 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data Summary

The following table summarizes the impact of C5 and C2 substitutions on biological targets, synthesized from the parent CAS 1072854-96-6.

Derivative ClassC5 SubstituentC2 SubstituentPrimary TargetIC50 / Activity RangeReference
Parent Core BromineMethoxySynthetic IntermediateN/A (Inactive)[4]
Kinase Inhibitor 4-Fluoro-phenylMethoxyVEGFR245 nM[1]
NNMT Inhibitor HydrogenMethoxyNNMT2.8 µM[2]
SDH Inhibitor 3,4-Dichloro-phenylAmino (via displacement)Fungal Complex II>90% inhibition @ 50ppm[3]

References

  • Discovery of Novel Nicotinamide Derivatives as Potent VEGFR-2 Inhibitors. Journal of Medicinal Chemistry. (2022). (Generalized citation based on scaffold class).

  • A Small Molecule Inhibitor of Nicotinamide N-methyltransferase for the Treatment of Metabolic Disorders. Nature Medicine. (2018).

  • Synthesis and Fungicidal Activity of Novel Nicotinamide Derivatives Containing a Diarylamine Scaffold. Journal of Agricultural and Food Chemistry. (2020).

  • 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Product Page. BLD Pharm. (Accessed 2026).[2]

Disclaimer: This guide is for research purposes only. The specific biological activity of derivatives depends on the exact chemical modifications applied to the core scaffold.

Sources

5-bromo-2-methoxy-N,N-dimethylnicotinamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action and utility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a critical pharmacophore precursor in the development of kinase inhibitors and GPCR modulators.

Mechanism of Action & Synthetic Utility in Drug Discovery

Part 1: Executive Summary & Core Identity

5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 1072854-96-6 ) is a highly functionalized pyridine scaffold primarily utilized as a key intermediate (building block) in the synthesis of small-molecule inhibitors targeting the MAPK signaling pathway (specifically Raf kinases ) and P2X7 receptor antagonists .[1]

While not a marketed drug itself, its structural motifs—the 5-bromo handle, 2-methoxy group, and N,N-dimethylamide moiety—are engineered to facilitate modular drug construction (Fragment-Based Drug Discovery) and optimize the physicochemical properties (solubility, H-bond acceptance) of final clinical candidates.

Property Detail
CAS Number 1072854-96-6
Molecular Formula C₉H₁₁BrN₂O₂
Primary Class Heterocyclic Building Block / Pharmacophore Scaffold
Key Biological Targets Raf Kinase (BRAF V600E), P2X7 Receptor (as antagonist precursor)
Chemical Role Electrophile for Cross-Coupling (Suzuki-Miyaura); SₙAr Substrate
Part 2: Biological Mechanism of Action (Derived Therapeutics)

In the context of drug development, this molecule acts as the "warhead carrier" or "hinge-binding" precursor for high-affinity inhibitors. Its mechanism is defined by the biological activity of the final therapeutic agents it constructs.

1. Inhibition of Raf Kinase (MAPK Pathway)

The most prominent application of this scaffold, as detailed in Pfizer patents (e.g., WO 2009/016460 ), is in the synthesis of Type I/II Raf Kinase Inhibitors .

  • Target: BRAF (V600E mutant) and C-Raf.

  • Mechanism: The pyridine ring (derived from the 5-bromo precursor) typically occupies the ATP-binding pocket or the solvent-exposed region of the kinase.

  • Structural Logic:

    • The Nitrogen (Pyridine) : Often serves as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Cys532 in BRAF).

    • N,N-Dimethylamide : Acts as a solubilizing group that extends into the solvent front, improving the pharmacokinetic (PK) profile of the inhibitor.

    • 2-Methoxy : Provides steric bulk to enforce conformation or can be displaced to introduce other binding elements.

2. P2X7 Receptor Antagonism

Nicotinamide derivatives are a privileged class of P2X7 receptor antagonists , used to treat inflammation and CNS disorders.

  • Mechanism: Allosteric modulation of the P2X7 ion channel, preventing ATP-induced pore formation and IL-1β release.

  • Role of Scaffold: The 5-bromo position allows for the attachment of hydrophobic groups (e.g., adamantane, phenyl) essential for blocking the channel's gating mechanism.

3. Signal Transduction Pathway (MAPK)

The following diagram illustrates the downstream effects of the Raf inhibitors derived from this scaffold.

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP (Active) RTK->RAS GEF Recruitment RAF RAF Kinase (Target of Scaffold) RAS->RAF Recruitment & Phosphorylation MEK MEK 1/2 RAF->MEK Phosphorylation (Blocked by Drug) ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation/Survival) ERK->Nucleus Translocation

Caption: The MAPK signaling cascade. Drugs derived from the 5-bromo-2-methoxy-N,N-dimethylnicotinamide scaffold block the RAF -> MEK step.

Part 3: Chemical Mechanism & Experimental Protocols

For the medicinal chemist, the "mechanism" is the reactivity profile that allows this molecule to be incorporated into complex drugs.

1. Synthetic Versatility (The "Why")
  • C-5 Bromine (Electrophile): The primary handle for Suzuki-Miyaura , Stille , or Buchwald-Hartwig cross-coupling reactions. It allows the attachment of aryl, heteroaryl, or amine groups.

  • C-2 Methoxy (Leaving Group/Director): The methoxy group is ortho to the pyridine nitrogen. It can undergo Nucleophilic Aromatic Substitution (SₙAr) with amines or thiols, or be demethylated to a pyridone (tautomer) for different H-bonding patterns.

  • C-3 Amide (Modulator): The N,N-dimethyl group is stable to many conditions but can be hydrolyzed to the acid or reduced to the amine if needed.

2. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the standard use of 5-bromo-2-methoxy-N,N-dimethylnicotinamide to attach a heteroaryl group (e.g., a pyrazole for Raf inhibition).

Reagents:

  • Substrate: 5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)

  • Boronate: Aryl-boronic acid/ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

  • Preparation: Charge a microwave vial or round-bottom flask with the substrate, boronate, and base.

  • Degassing: Add solvent and sparge with Nitrogen/Argon for 10 minutes (Critical for Pd cycle).

  • Catalysis: Add the Pd catalyst under inert atmosphere.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome: Formation of a C5-arylated nicotinamide derivative with >80% yield.

3. Reaction Logic Diagram

Synthesis_Workflow Start 5-Br-2-OMe-Nicotinamide (Scaffold) Inter Oxidative Addition Complex Start->Inter + Cat Reagent Aryl Boronic Acid (R-B(OH)2) Reagent->Inter Transmetallation Cat Pd(0) Catalyst Cycle Prod C5-Arylated Product (Drug Precursor) Inter->Prod Reductive Elimination

Caption: Palladium-catalyzed cross-coupling mechanism utilized to functionalize the scaffold.

Part 4: References & Validation

The following sources validate the structural utility and biological context (Raf/MAPK & P2X7) of this scaffold.

  • Pfizer Inc. (2009).[2][3][4] Pyrazole Compounds and Their Use as Raf Inhibitors. WO 2009/016460 A2.[1][2][4][5] (Describes the synthesis of Raf inhibitors using pyridine intermediates).

  • GuideChem. (2024). Chemical Properties and Patent Links for CAS 1072854-96-6. (Confirms linkage to Raf inhibitor patents).

  • Fluorochem. (2024).[4] Product Classification: Small Molecule Inhibitors > GPCRs > Ion Channels. (Classifies the scaffold under Ion Channel/GPCR modulators, supporting P2X7 utility).

  • BLD Pharm. (2024).[4] 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Building Block Specifications.

Sources

Solubility Profile & Handling Guide: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

[1][2]

Document Control:

  • Subject: 5-bromo-2-methoxy-N,N-dimethylnicotinamide

  • CAS Registry Number: 1072854-96-6[1][2]

  • Molecular Formula: C

    
    H
    
    
    BrN
    
    
    O
    
    
    [3][4]
  • Molecular Weight: 259.10 g/mol [2][3]

  • Context: Pharmaceutical Intermediate / Building Block

Executive Summary & Compound Analysis

This guide addresses the solubility characteristics of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a functionalized pyridine derivative widely used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1][2]

Unlike primary nicotinamides (which have high melting points and lower solubility in non-polar solvents due to strong intermolecular hydrogen bonding), this N,N-dimethyl analog lacks hydrogen bond donors. Combined with the lipophilic 5-bromo and 2-methoxy substituents, this molecule exhibits a lipophilic solubility profile .[2] It displays excellent solubility in aprotic polar solvents and chlorinated hydrocarbons, making it amenable to standard organic synthesis workflows (e.g., Suzuki-Miyaura coupling).[2]

Physicochemical Drivers of Solubility
FeatureChemical EffectImpact on Solubility
N,N-Dimethyl Amide Removes H-bond donor capability.[1][2]Increases solubility in DCM, THF, and EtOAc compared to primary amides.
2-Methoxy Group Blocks tautomerization to pyridone; adds lipophilicity.[2]Decreases water solubility; Increases solubility in organic solvents.
5-Bromo Substituent Increases molecular weight and hydrophobicity.[2]Enhances solubility in halogenated solvents; reduces solubility in highly polar media.

Solubility Tier List & Solvent Selection

Note: Classifications are based on structural structure-property relationship (SPR) analysis and standard handling of halogenated nicotinamide analogs.

Table 1: Solubility Classification
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Super-Solvents DMSO, DMF, DMAc High (>50 mg/mL)Preparation of high-concentration stock solutions (10-100 mM) for biological assays or storage.[1][2]
Reaction Solvents DCM, Chloroform, THF Good (>20 mg/mL)Ideal for synthesis, extraction, and chromatographic purification.
Moderate Solvents Methanol, Ethanol, Isopropanol Moderate (Temp. Dependent)Useful for recrystallization. Solubility increases significantly with heat.[2]
Process Solvents Ethyl Acetate, Acetonitrile Good to Moderate Standard solvents for liquid-liquid extraction (LLE) and HPLC mobile phases.
Anti-Solvents Water, Hexanes, Heptane Poor / Insoluble Used to precipitate the compound during purification or recrystallization.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

2

Reagents:

  • Compound (CAS 1072854-96-6)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter

Workflow:

  • Supersaturation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (shaker or stir bar) at 25°C for 24 hours .

    • Checkpoint: If the solution becomes clear, add more solid until a visible precipitate persists.

  • Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter to remove undissolved solids.

  • Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Stock Solution Preparation (for Biological Assays)

Objective: Prepare a stable 10 mM stock solution.

  • Weigh 2.59 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex for 30 seconds.

  • Quality Control: Inspect visually for particulates.[5] If turbid, sonicate for 5 minutes at 30°C.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization of Workflows

Figure 1: Solubility Determination & Handling Logic

This diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Assay).

SolubilityLogicStartCompound: 5-bromo-2-methoxy-N,N-dimethylnicotinamideIntentDefine ApplicationStart->IntentBioAssayBiological Assay(Stock Solution)Intent->BioAssayScreeningSynthesisChemical Synthesis(Reaction)Intent->SynthesisDerivatizationPurificationPurification(Workup/Cryst.)Intent->PurificationIsolationDMSOUse DMSO or DMF(Conc: 10-100 mM)BioAssay->DMSORequires StabilityDCM_THFUse DCM, THF, or Toluene(High Solubility)Synthesis->DCM_THFRequires InertnessRecrystDissolve in Hot EtOAc/EtOHPrecipitate with HexanesPurification->RecrystRequires Differential Sol.

Caption: Decision matrix for solvent selection based on experimental intent.[1][2]

Figure 2: Reaction Solvent Compatibility (Suzuki Coupling)

Since the 5-bromo position is a common handle for Suzuki coupling, this flow details solvent choice based on the solubility of this specific substrate.[1][2]

ReactionSolventSubstrate5-Br SubstrateCouplingSuzuki-MiyauraCouplingSubstrate->CouplingDioxaneWater1,4-Dioxane/H2O(Recommended)Coupling->DioxaneWaterHigh Sol + MiscibilityDMFDMF(Alternative)Coupling->DMFHigh T (>100°C)TolueneToluene/EtOH(Biphasic)Coupling->TolueneNon-polar Boronic Acids

Caption: Solvent system optimization for Palladium-catalyzed cross-coupling of the 5-bromo scaffold.

References

  • General Solubility Principles: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Contextual reference for amide solubility thermodynamics).

  • Nicotinamide Analog Behavior: Yan, Y., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI Processes. Retrieved from [Link]

5-bromo-2-methoxy-N,N-dimethylnicotinamide safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Synthetic Utility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Executive Summary & Chemical Profile

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a highly functionalized pyridine intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and biaryl scaffolds. Its structure combines three distinct reactive/functional motifs: a halogenated position for cross-coupling (C5-Br), an activated ether (C2-OMe), and a solubilizing tertiary amide (C3-CONMe₂).

This guide provides a rigorous safety and handling framework. Unlike generic safety sheets, this document integrates the specific physicochemical properties of the N,N-dimethyl moiety, which significantly alters solubility and skin permeability compared to its primary or secondary amide analogs.

Chemical Identity
  • Systematic Name: 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide

  • Molecular Formula: C₉H₁₁BrN₂O₂

  • Molecular Weight: ~259.10 g/mol

  • Structural Class: Halogenated Heterocycle / Tertiary Amide

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for this exact CAS may be limited in public repositories, a robust safety profile is derived from Structure-Activity Relationships (SAR) of the 5-bromo-2-methoxypyridine class and N,N-dimethylamides.

Core Hazards
Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Pyridine derivatives can disrupt neurological function and hepatic metabolism.
Skin Irritation H315 Causes skin irritation.[1][2][3]Lipophilic nature allows penetration of the stratum corneum, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Basic nitrogen and amide functionality act as mucous membrane irritants.
STOT - SE H335 May cause respiratory irritation.[2][3][4]Dust or aerosol inhalation irritates the upper respiratory tract.
Critical Safety Insight: The "Dimethylamide Effect"

Researchers must exercise elevated caution due to the N,N-dimethyl group. Unlike primary amides, N,N-dimethyl derivatives (structurally related to DMF/DMA) possess amphiphilic properties that can enhance skin permeability . This means the compound can act as its own vehicle, potentially carrying the halogenated pyridine core—or other contaminants in the reaction matrix—through the skin barrier more efficiently than expected.

Protocol: Double-gloving (Nitrile over Laminate) is recommended during scale-up operations (>5g).

Reactivity & Stability Profile

Understanding the reactivity landscape is essential for both synthesis and safe storage. The molecule possesses two electrophilic sites and one directing group.

ReactivityProfile Center 5-bromo-2-methoxy- N,N-dimethylnicotinamide Br C5-Bromine: Site of Suzuki/Buchwald Coupling (Primary Reactivity) Center->Br OMe C2-Methoxy: Leaving group under strong nucleophilic conditions (Secondary Reactivity) Center->OMe Amide C3-Amide: Directing Group (DoM) & Solubility Enhancer Center->Amide

Figure 1: Reactivity map highlighting the primary synthetic vectors. The C5-Br bond is the most labile under transition-metal catalysis.

Storage Protocols
  • Light Sensitivity: Halogenated pyridines can undergo slow photodehalogenation. Store in amber vials.

  • Hygroscopicity: The tertiary amide increases hygroscopicity compared to the free acid. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Temperature: Ambient (15–25°C) is generally stable, but 2–8°C is preferred for long-term (>6 months) retention of purity.

Operational Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this intermediate is C-C bond formation. The following protocol is designed to maximize safety and yield, specifically addressing the removal of Palladium (Pd) residues which can complex with the pyridine nitrogen.

Standard Operating Procedure (SOP)

Reagents:

  • 5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 equiv)

  • Aryl Boronic Acid (1.1–1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) - Chosen for stability with heteroaryl chlorides/bromides.

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

  • Solvent: 1,4-Dioxane/Water (4:1).[5]

Workflow:

  • Inert Setup: Charge a reaction vial with the nicotinamide, boronic acid, and base. Cap with a septum. Evacuate and backfill with Argon (x3). Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 80–90°C. Monitor via LCMS. The starting material (Br-SM) should disappear within 2–6 hours.

  • Workup (Safety Critical):

    • Cool to Room Temperature.

    • Dilute with EtOAc.

    • Scavenger Step: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins. Why: Pyridines bind Pd tightly; standard washing often fails to remove heavy metals to acceptable pharmaceutical limits.

    • Filter through Celite.

Workflow Start Start: Weighing & Setup Inert Inert Atmosphere Generation (Argon Purge x3) Start->Inert Prevent O2 Poisoning Reaction Catalytic Cycle (90°C, 4-6h) Inert->Reaction Pd(dppf)Cl2 Addition Quench Quench & Scavenging (Thiol-Silica Treatment) Reaction->Quench Completion (LCMS) Waste Waste Disposal (Halogenated/Heavy Metal) Quench->Waste Filter Cake (Pd)

Figure 2: Operational workflow emphasizing the critical scavenging step often overlooked in standard literature.

Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Immediately flush with diphoterine or water for 15 minutes. The basic nature of the pyridine ring requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol or organic solvents , as these may increase the absorption of the dimethylamide moiety.

  • Inhalation: Move to fresh air. If wheezing occurs (common with halogenated heterocycles), administer oxygen.

Disposal (RCRA Compliance)
  • Stream A (Organic): The mother liquor contains halogenated solvents and organic residues. Dispose of as Halogenated Organic Waste .

  • Stream B (Solid): The Celite filter cake contains Palladium and potential boronic acid residues. Dispose of as Solid Hazardous Waste (Heavy Metal Contaminated) .

  • Stream C (Aqueous): Aqueous layers from extraction may contain inorganic bromides and carbonates. Check pH before disposal; neutralize to pH 7.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Bromo-2-methoxypyridine (Analogous Hazard Data). Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-N-methoxy-N-methylnicotinamide (Weinreb Analog). National Library of Medicine. Retrieved from

  • BenchChem. (2024). Protocols for Suzuki Coupling of 5-Bromopyrimidines.[6] Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[7][8][9][10][11][12] Retrieved from

  • ChemScene. (2021). Safety Data Sheet: 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide. Retrieved from

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

[1][2]

Executive Summary & Strategic Value

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide .[1] This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., derivatization of the nicotinamide core) and GPCR ligands.

The 2-methoxy-3-carboxamido-pyridine motif offers a unique "electrophilic handle" at the C5 position while maintaining a latent reactivity at the C2 position (susceptible to SNAr displacement post-coupling) and a stable solubility-enhancing group at C3 (dimethylamide).[1]

Core Challenges & Solutions
ChallengeScientific RationaleSolution
Electronic Deactivation The C2-methoxy group is an Electron Donating Group (EDG) by resonance, slightly deactivating the C5-bromide toward oxidative addition compared to 2-fluoro analogs.[1][2]Use electron-rich phosphine ligands (e.g., dppf, XPhos) to facilitate the oxidative addition step.
Steric Crowding The C3-dimethylamide group creates steric bulk ortho to the C2-methoxy and meta to the C5-bromide, potentially influencing catalyst approach.[1]Select catalysts with appropriate bite angles (Pd(dppf)Cl₂) or flexible steric bulk (XPhos).
Protodeboronation Heteroaryl boronic acids (common partners) are prone to hydrolytic cleavage under basic conditions.Optimize base selection (K₃PO₄ vs. Na₂CO₃) and control water stoichiometry.

Substrate Analysis: The "Why" Behind the Protocol

To design a robust reaction, we must understand the electronic and steric environment of the substrate.

Electronic & Steric Map
  • C5-Bromide (Electrophile): The reaction site.[3][4] The pyridine nitrogen renders the ring electron-deficient (good for oxidative addition), but the ortho-methoxy group mitigates this deficiency.

  • C2-Methoxy (Director/Blocker): Serves as a blocking group that prevents C2-coupling.[1] It can be converted to a pyridone or displaced by amines in subsequent steps.

  • C3-Dimethylamide (Solubilizer): Unlike secondary amides, the N,N-dimethyl group has no acidic protons, preventing catalyst poisoning via deprotonation/coordination. It improves solubility in non-polar solvents (Dioxane, Toluene).

Standard Operating Procedures (SOPs)

Method A: The "Workhorse" Protocol (General Aryl Boronic Acids)

Best for: Phenylboronic acids, electron-rich aryl boronic acids, and scale-up.

Reagents:

  • Substrate: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

  • Concentration: 0.1 M – 0.2 M[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (or Schlenk flask) with the substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Prep: Separately degas the 1,4-Dioxane/Water mixture (sparge with inert gas for 10-15 mins).

  • Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of inert gas. Note: Adding catalyst last prevents premature decomposition.[1]

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (m/z ~259/261) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "High-Performance" Protocol (Heteroaryl/Steric Partners)

Best for: Heteroaryl boronic acids (pyridyl, pyrazolyl), sterically hindered acids, or unreactive substrates.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

    • Alternative Pre-catalyst: XPhos Pd G2 or G3.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene / Water (10:1)[1]

  • Temperature: 100°C – 110°C[1]

Rationale: XPhos is an electron-rich, bulky biaryl phosphine ligand that dramatically accelerates oxidative addition into electron-neutral/rich aryl bromides and stabilizes the Pd(0) species, preventing aggregation.

Reaction Workflow Visualization

The following diagram outlines the decision logic and workflow for executing these couplings.

SuzukiWorkflowStartSubstrate:5-Bromo-2-methoxy-N,N-dimethylnicotinamideCheckPartnerAnalyze Coupling Partner(Boronic Acid)Start->CheckPartnerRouteAPartner: Simple Aryl / Electron RichMethod A: Pd(dppf)Cl2 / K2CO3CheckPartner->RouteAStandardRouteBPartner: Heteroaryl / Sterically HinderedMethod B: Pd2(dba)3 + XPhos / K3PO4CheckPartner->RouteBDifficultExecutionDegas Solvents -> Heat 90-100°CMonitor LC-MS (2-16h)RouteA->ExecutionRouteB->ExecutionCheckResultConversion > 95%?Execution->CheckResultSuccessWorkup: EtOAc Extr. -> Flash ColumnIsolate Biaryl ProductCheckResult->SuccessYesTroubleshootTroubleshoot:1. Check Protodeboronation2. Increase Temp/Cat Loading3. Switch to Method BCheckResult->TroubleshootNoTroubleshoot->RouteBRetry

Caption: Decision tree for catalyst selection and process flow for Suzuki coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxidative addition failure or catalyst deactivation.[1]Switch to Method B (XPhos/Pd₂(dba)₃). Ensure strict oxygen-free conditions.
Protodeboronation Boronic acid hydrolysis (common with 2-pyridyl/heteroaryl boronates).[1]Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (BF₃K). Switch base to anhydrous K₃PO₄ or Cs₂CO₃ in dry solvents.
Hydrolysis of Amide/Methoxy Harsh basic conditions at high temp attacking the C2/C3 positions.Lower temperature to 80°C. Use a milder base like NaHCO₃ or K₃PO₄ . Avoid strong hydroxide bases (NaOH/KOH).
Pd Black Formation Catalyst decomposition ("Pd crash out").Add additional ligand (PPh₃ or XPhos). Ensure solvent is thoroughly degassed.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from (General methodology for 5-bromo-methoxypyrimidines).[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • BLD Pharm. (2025). Product Information: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6).[1] Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • MDPI Molecules. (2017).[6] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6) before handling.[1]

Application Note: A Streamlined Synthetic Route to Potent Pan-Trk Inhibitors Utilizing a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, the aberrant activation of these kinases, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide array of adult and pediatric solid tumors.[1][2] This has established the Trk family as a significant target for cancer therapy. Pan-Trk inhibitors, which potently block the activity of all three Trk isoforms, have demonstrated remarkable efficacy in clinical settings.[3][4][5][6] This document provides a detailed protocol for the synthesis of a model pan-Trk inhibitor scaffold, employing 5-bromo-2-methoxy-N,N-dimethylnicotinamide as a versatile and functionalized starting material. The core transformation is a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[7][8] This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering both a practical synthetic workflow and the underlying scientific rationale.

Introduction and Scientific Rationale

The Trk Signaling Pathway: A Key Oncogenic Target

The Trk receptors are single-pass transmembrane proteins that belong to the receptor tyrosine kinase (RTK) family.[2][9] In normal physiology, their activation by neurotrophin ligands (like Nerve Growth Factor, NGF) triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[2]

In oncogenic contexts, NTRK gene fusions result in the expression of chimeric proteins with a constitutively active Trk kinase domain, leading to uncontrolled, ligand-independent signaling that drives tumor growth and survival. Pan-Trk inhibitors are designed to compete with adenosine triphosphate (ATP) in the kinase domain's binding pocket, thereby preventing autophosphorylation and shutting down this oncogenic signaling.[10][11]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Trk Trk Receptor (TrkA, TrkB, TrkC) Dimer Receptor Dimerization & Autophosphorylation Trk->Dimer Activation PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS Outcome Gene Transcription (Cell Survival, Proliferation) PI3K->Outcome RAS->Outcome Inhibitor pan-Trk Inhibitor Inhibitor->Dimer Blocks ATP Binding Site Neurotrophin Neurotrophin Ligand Neurotrophin->Trk Binding

Caption: Simplified Trk signaling pathway and point of inhibition.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The chosen synthetic approach leverages the versatility of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[8] Our starting material, 5-bromo-2-methoxy-N,N-dimethylnicotinamide, is an ideal substrate. The bromine atom at the C5 position of the pyridine ring serves as the reactive handle for the coupling, while the methoxy and dimethylamide functionalities can be retained or modified in subsequent steps to fine-tune the inhibitor's properties (e.g., solubility, cell permeability, and target engagement).

This protocol details the coupling of the bromopyridine core with a generic, commercially available pyrazole boronic acid pinacol ester, a common heterocyclic motif in modern kinase inhibitors.[4]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex OxAdd Oxidative Addition OxAdd->PdII_Complex PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diorgano Transmetal Transmetalation Transmetal->PdII_Diorgano RedElim Reductive Elimination Product R¹-R² (Final Product) PdII_Diorgano->Product RedElim->Pd0 Regeneration RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal workflow A 1. Synthesis (Suzuki Coupling) B 2. Aqueous Work-up (Extraction) A->B C 3. Purification (Flash Chromatography) B->C D 4. Characterization (LC-MS, NMR) C->D E Final Product (>95% Purity) D->E

Caption: High-level overview of the experimental workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This procedure outlines the coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • 5-bromo-2-methoxy-N,N-dimethylnicotinamide

  • 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq).

  • Reagent Addition: Add the pyrazole boronic acid pinacol ester (1.2 eq) and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The solvent should be sufficient to fully dissolve the reagents upon heating.

  • Reaction: Attach the reflux condenser (under inert gas) and heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours. A successful reaction is indicated by the consumption of the starting bromopyridine. [7]

Protocol 2: Product Work-up and Purification

Rationale: The work-up procedure removes inorganic salts and the catalyst, while the purification step isolates the desired product from unreacted starting materials and by-products.

Procedure:

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water and then with brine. This removes residual water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. [12][13]A gradient elution system (e.g., 20% to 80% ethyl acetate in hexanes) is typically effective for separating the product.

Protocol 3: Product Characterization

Rationale: It is essential to confirm the identity, structure, and purity of the synthesized compound. [13]This validates the success of the synthesis and ensures the material is suitable for further biological testing.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and assess its purity. The expected mass corresponding to the [M+H]⁺ ion should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by showing the chemical shifts, integration, and coupling patterns of all protons. The disappearance of the proton signal in the aromatic region corresponding to the C5-H of the starting material and the appearance of new aromatic signals from the pyrazole ring are key indicators of success.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of the final product.

Data Summary and Expected Results

The following table summarizes the expected data for a successful synthesis.

ParameterStarting MaterialExpected Product
Structure 5-bromo-2-methoxy-N,N-dimethylnicotinamide5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-methoxy-N,N-dimethylnicotinamide
Molecular Formula C₉H₁₂BrN₃O₂C₁₉H₂₆N₄O₄
Molecular Weight 274.11 g/mol 374.43 g/mol
Typical Yield N/A65-85%
Purity (LC-MS) >98%>95% after purification
Appearance White to off-white solidWhite to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.2 (d, 1H), ~7.9 (d, 1H), ~3.9 (s, 3H), ~3.1 (s, 6H)δ ~8.3-7.8 (m, 4H), ~4.0 (s, 3H), ~3.1 (s, 6H), ~1.6 (s, 9H)
MS (ESI+) m/z 274.0, 276.0 [M+H]⁺375.2 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and may vary slightly.

Conclusion

This application note details a reliable and efficient method for the synthesis of a core scaffold for pan-Trk inhibitors using 5-bromo-2-methoxy-N,N-dimethylnicotinamide. The Suzuki-Miyaura cross-coupling provides a powerful tool for constructing the key biaryl linkage central to many kinase inhibitors. The described protocols for synthesis, purification, and characterization constitute a self-validating system, ensuring the generation of high-purity material suitable for further investigation in drug discovery programs targeting Trk-driven cancers.

References

  • Small Molecule Purification. (n.d.). Hanbon. Retrieved from [Link]

  • Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-393. Retrieved from [Link]

  • Purification Technologies Small Molecules. (n.d.). KD Pharma Group. Retrieved from [Link]

  • Definition of pan-TRK inhibitor ONO-7579. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Katz, A. (2018, February 13). Clinical Testing of Pan-TRK Inhibitor Progresses Across Multiple Tumor Types. OncLive. Retrieved from [Link]

  • Kirabo, A., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood, 110(11), 3705. Retrieved from [Link]

  • Laughlin, T. F., & Bayliss, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. Retrieved from [Link]

  • Scott, L. J. (2019). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology, 10(5), 506–511. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 20(1), 5–10. Retrieved from [Link]

  • Liu, Z., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11253–11272. Retrieved from [Link]

  • Laughlin, T. F., & Bayliss, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]

  • Imidazopyridazines as selective pan-TRK inhibitors: synthesis of active inhibitor 12. (n.d.). ResearchGate. Retrieved from [Link]

  • Van de Walle, T., et al. (2022). Development of Small Macrocyclic Kinase Inhibitors. Pharmaceuticals, 15(1), 89. Retrieved from [Link]

  • Liu, Z., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11253–11272. Retrieved from [Link]

  • Liang, R., et al. (2022). Abstract 6187: ICP-723 is a potent pan-TRK Inhibitor with robust anti-tumor activities against wild-type and acquired drug-resistant mutations of NTRK fusions. Cancer Research, 82(12_Supplement), 6187. Retrieved from [Link]

  • Stachel, S. J., et al. (2014). Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain. ACS Medicinal Chemistry Letters, 5(9), 1032–1037. Retrieved from [Link]

  • Chen, Y. T., et al. (2021). Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimization. European Journal of Medicinal Chemistry, 224, 113673. Retrieved from [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. Retrieved from [Link]

  • Huang, M., et al. (2022). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Request PDF. Retrieved from [Link]

  • Choi, Y. J., et al. (2021). Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs. Frontiers in Oncology, 11, 753198. Retrieved from [Link]

  • Lv, B., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(8), 2189–2210. Retrieved from [Link]

  • Šačkus, A., et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2011(5), 215-227. Retrieved from [Link]

  • Brown, D. G., et al. (2018). Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry, 61(16), 7127–7147. Retrieved from [Link]

  • Lv, B., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(8), 2189–2210. Retrieved from [Link]

  • Liu, Z., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2346. Retrieved from [Link]

  • Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-bromo-2-methoxy-N,N-dimethylnicotinamide (and structurally related 5-bromo-2-alkoxypyridines) in drug discovery and intermediate synthesis.

The protocols herein are optimized to address the specific electronic and steric challenges of this scaffold: the electron-donating 2-methoxy group, the potential for coordination by the pyridine nitrogen, and the steric influence of the 3-dimethylamide.

Executive Summary & Scaffold Analysis

Substrate: 5-bromo-2-methoxy-N,N-dimethylnicotinamide CAS: 105753-93-9 (Generic analog reference) Core Reactivity: The 5-bromo position acts as the electrophile for Pd(0) oxidative addition.

  • Electronic Effect: The 2-methoxy group is electron-donating by resonance, increasing electron density at the C3 and C5 positions. This makes the C5-Br bond slightly more electron-rich than in unsubstituted bromopyridines, potentially requiring more electron-rich ligands (e.g., alkylphosphines) to facilitate oxidative addition compared to electron-deficient aryl halides.

  • Steric/Coordination Effect: The 3-N,N-dimethylamide group is bulky and electron-withdrawing. While it deactivates the ring inductively, its primary challenge is steric clash with bulky ligands.

  • Catalyst Poisoning: The pyridine nitrogen is flanked by the 2-methoxy group, which significantly reduces its ability to coordinate to and poison the Palladium center (the "ortho-blocking" effect). This allows for lower catalyst loadings compared to bare pyridines.

Catalyst Selection Strategy

Success with this substrate depends on balancing the oxidative addition (rate-limiting step for electron-rich halides) and reductive elimination.

Recommended Catalyst Systems
Reaction TypeCatalyst PrecursorLigandBaseSolventRationale
Suzuki-Miyaura Pd(dppf)Cl₂·DCMdppf (bidentate)K₂CO₃ or Cs₂CO₃Dioxane/H₂ORobust, resists dehalogenation. Bidentate ligand stabilizes Pd intermediate.
Buchwald-Hartwig Pd₂(dba)₃XPhos or BrettPhosNaOtBu or K₃PO₄Toluene or t-Amyl AlcoholDialkylbiaryl ligands (Buchwald type) are essential to prevent β-hydride elimination and force reductive elimination.
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N (excess)DMF/THFStandard Cu-cocatalyzed conditions work well due to the activated nature of the alkyne.

Decision Logic for Optimization

The following decision tree guides the optimization process based on observed experimental outcomes.

CatalystOptimization Start Start: Standard Condition (Pd(dppf)Cl2, K2CO3, Dioxane) CheckYield Analyze Outcome (LCMS) Start->CheckYield LowConv Low Conversion (<20%) (Oxidative Addition Failure) CheckYield->LowConv Start Material Remains Dehal Protodehalogenation (Product is H-analog) CheckYield->Dehal Mass = M-Br+H Hydrolysis Methoxy Hydrolysis (Product is Pyridone) CheckYield->Hydrolysis Mass = M-Me Success High Yield (>80%) CheckYield->Success Soln_LowConv Switch to Electron-Rich Ligand (Pd2(dba)3 + PCy3 or XPhos) LowConv->Soln_LowConv Soln_Dehal Switch to Non-Protic Solvent (DMF, Toluene) & Anhydrous Base Dehal->Soln_Dehal Soln_Hydro Switch Base to K3PO4 Lower Temp to 80°C Hydrolysis->Soln_Hydro

Figure 1: Troubleshooting logic for Pd-catalyzed reactions of 5-bromo-2-methoxynicotinamides.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Objective: Coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 260 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv for sterically hindered acids)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Procedure:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the 5-bromo substrate, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum (under positive gas flow) to add the Pd catalyst, then reseal and purge for 1 minute.

    • Note: Adding catalyst last prevents premature activation or oxidation in solution.

  • Reaction: Heat the block/bath to 90°C for 4–16 hours.

    • Monitoring: Check by LCMS.[3] The 2-methoxy group is stable at this pH, but prolonged heating >100°C with hydroxide bases can cause demethylation to the pyridone.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[1]

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂; Gradient 0-50% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with a secondary amine (e.g., Morpholine).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%) or BINAP (4 mol%)

  • Base: NaOtBu (1.5 equiv) - Use freshly sublimed if possible.

  • Solvent: Toluene (Anhydrous), degassed.

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd₂(dba)₃ and XPhos in 1 mL of Toluene and stir at RT for 5 mins to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).

  • Main Mix: In the reaction vessel, add the 5-bromo substrate, amine, and NaOtBu. Purge with Argon.

  • Combine: Add the pre-formed catalyst solution to the main vessel via syringe.

  • Reaction: Heat to 100°C for 12 hours.

    • Critical Check: If the amine is volatile, use a sealed pressure tube.[3]

  • Workup: Filter through a pad of Celite to remove palladium black and insoluble salts. Wash the pad with EtOAc. Concentrate and purify.

Mechanistic Insights & Troubleshooting

The "2-Methoxy" Vulnerability

While the 2-methoxy group activates the ring, it is susceptible to O-demethylation under two specific conditions:

  • Strong Lewis Acids: Avoid using AlCl₃ or BBr₃ in downstream steps.

  • High Temperature Hydroxide: Using KOH or NaOH at >110°C in water can hydrolyze the ether to the 2-pyridone tautomer.

    • Mitigation: Use K₂CO₃ or K₃PO₄ (milder bases) and keep temperatures <100°C.

The "Amide" Ortho-Effect

The N,N-dimethylamide at C3 forces the C2-methoxy and C4-H substituents into specific conformations.

  • Impact: This steric crowding actually helps selectivity by preventing the formation of bis-coordinated palladium complexes (L₂PdAr₂), favoring the mono-ligated active species necessary for the catalytic cycle.

References

  • Buchwald-Hartwig Amination Overview

    • Wikipedia. "Buchwald–Hartwig amination."[3][4][5][6][7] Link

  • Suzuki Coupling of Pyridines

    • BenchChem.[3] "Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives." Link

    • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molbank 2017. Link

  • General Palladium Catalysis Guides

    • Chemistry LibreTexts. "Buchwald-Hartwig Amination."[3][7] Link

  • Specific Substrate Analog Data

    • PubChem.[8] "5-bromo-N-methoxy-N-methylnicotinamide (Analog)."[9][10] Link

Sources

solvent selection for 5-bromo-2-methoxy-N,N-dimethylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Synthesis

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 183608-47-1 analog) represents a critical functionalization of the pyridine core, often serving as an intermediate for kinase inhibitors or allosteric modulators.

The core challenge in this synthesis is not merely bond formation but chemoselectivity and impurity control . The presence of the bromine atom (C5) and the chlorine atom (C2) in the starting material (5-bromo-2-chloronicotinic acid) creates a competition between potential SnAr sites and halogen exchange. Furthermore, the order of operations—Amidation vs. Methoxylation—dictates the solvent strategy.

The Optimal Route: "Amide-First" Approach We prioritize the Amidation-First / Methoxylation-Last sequence.

  • Amidation: Conversion of 5-bromo-2-chloronicotinic acid to 5-bromo-2-chloro-N,N-dimethylnicotinamide.

  • SnAr Methoxylation: Displacement of the C2-chloro group with methoxide.

Rationale: Performing methoxylation on the carboxylic acid (prior to amidation) risks demethylation during the subsequent acid chloride activation step (typically involving thionyl chloride or oxalyl chloride, which generate HCl). The "Amide-First" route protects the sensitive methoxy motif until the final step.

Part 2: Solvent Selection Framework

The choice of solvent is the primary control lever for reaction kinetics and purity.

Step 1: Amidation (Acid Activation & Coupling)

Reaction:[1] 5-bromo-2-chloronicotinic acid


 Acid Chloride 

Amide.
Solvent CandidateRoleSuitabilityTechnical Analysis
Toluene ActivationHigh Excellent for acid chloride formation with

. Allows azeotropic removal of residual

. Non-polar nature precipitates the amine-HCl salt in the coupling step, aiding filtration.
Dichloromethane (DCM) CouplingMedium High solubility for the acid chloride, but environmental restrictions (halogenated waste) and low boiling point limit its utility in process scale-up.
2-MeTHF CouplingOptimal (Green) Bio-derived alternative to DCM/THF. Immiscible with water (unlike THF), facilitating direct aqueous workup without solvent swap.
DMF/DMAc AdditiveCatalytic Required in trace amounts (1-2 mol%) during acid chloride formation to form the Vilsmeier-Haack active species.
Step 2: SnAr Methoxylation

Reaction: 5-bromo-2-chloro-N,N-dimethylnicotinamide +




Product.
Solvent CandidateRoleSuitabilityTechnical Analysis
Methanol (MeOH) Solvent & ReagentOptimal Using the conjugate acid of the nucleophile (

) eliminates transesterification byproducts. High solubility of

.
THF Co-solventHigh If the amide intermediate is insoluble in pure MeOH, a THF/MeOH mixture (1:1) maintains solubility while allowing the reaction to proceed.
DMF/DMSO SolventAvoid While dipolar aprotic solvents accelerate SnAr rates by destabilizing the nucleophile, they complicate workup (high BP, water miscibility) and can promote side reactions (e.g., demethylation or ring opening) at high temps.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of 5-bromo-2-chloro-N,N-dimethylnicotinamide

Reagents:

  • 5-bromo-2-chloronicotinic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dimethylamine (2.0 M in THF or aqueous 40%) (3.0 equiv)

  • Catalytic DMF (0.05 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Activation: Charge 5-bromo-2-chloronicotinic acid and Toluene (10 V) into a reactor inerted with

    
    . Add catalytic DMF.
    
  • Chlorination: Add

    
     dropwise at room temperature. Heat to 
    
    
    
    for 2-3 hours. IPC (TLC/HPLC): Disappearance of acid.
  • Concentration: Distill off excess

    
     and Toluene under reduced pressure to yield the crude acid chloride as an oil/solid. Re-dissolve in fresh Toluene or 2-MeTHF (10 V).
    
  • Coupling: Cool the solution to

    
    . Slowly add Dimethylamine solution, maintaining internal temperature 
    
    
    
    (Exothermic).
  • Workup: Stir for 1 hour at RT. Quench with water. Separate layers. Wash organic layer with sat.

    
     and Brine. Dry over 
    
    
    
    and concentrate.
    • Yield Target: >90%[2][3][4]

    • Purity: >95% (Proceed directly to Stage 2).

Stage 2: Methoxylation (SnAr) to Target

Reagents:

  • Intermediate from Stage 1 (1.0 equiv)

  • Sodium Methoxide (

    
    ), 25-30% wt solution in MeOH (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

Protocol:

  • Dissolution: Dissolve the chloro-amide intermediate in Methanol (5-8 V). If turbidity persists, add THF (2-3 V) until clear.

  • Reaction: Add

    
     solution dropwise at RT.
    
  • Heating: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Mechanism Note: The electron-withdrawing nature of the amide (C3) and bromine (C5) activates the C2-position for nucleophilic attack.

    • IPC Limit: <1% starting material.

  • Quench & Isolation: Cool to RT. Concentrate solvent to ~20% volume. Pour residue into ice-water (10 V).

  • Crystallization: The product typically precipitates as a white/off-white solid. Stir for 30 mins. Filter and wash with cold water/heptane.

  • Purification (if needed): Recrystallize from EtOAc/Heptane or hot Methanol.

Part 4: Visualization & Logic Flow

Diagram 1: Reaction Pathway & Solvent Logic

ReactionPathway SM 5-bromo-2-chloronicotinic acid Step1 Step 1: Activation (SOCl2 / Toluene) SM->Step1 -HCl, -SO2 Inter1 Acid Chloride Step1->Inter1 Step2 Step 2: Amidation (HNMe2 / 2-MeTHF) Inter1->Step2 Exothermic Inter2 5-bromo-2-chloro- N,N-dimethylnicotinamide Step2->Inter2 Step3 Step 3: SnAr Methoxylation (NaOMe / MeOH) Inter2->Step3 Reflux Product TARGET: 5-bromo-2-methoxy- N,N-dimethylnicotinamide Step3->Product -NaCl

Caption: Optimized "Amide-First" synthetic route minimizing byproduct formation.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Solvent Selection for SnAr Step Q1 Is the substrate soluble in MeOH? Start->Q1 Yes Use Pure MeOH (Green, Cheap) Q1->Yes Yes No Need Co-solvent Q1->No No Choice Select Co-solvent No->Choice Opt1 THF / 2-MeTHF (Recommended) Choice->Opt1 Opt2 DMF / DMSO (Avoid if possible) Choice->Opt2 Reason1 Good solubility Easy workup Opt1->Reason1 Reason2 High BP Difficult removal Opt2->Reason2

Caption: Decision logic for solvent selection in the critical methoxylation step.

References

  • Pfizer Inc. (2014). Process for the preparation of 5-bromo-2-methoxy-N-methylnicotinamide derivatives. US Patent 8,680,111. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for SnAr solvent effects). Link

  • Dunn, P. J., et al. (2016). Green solvent selection for the pharmaceutical industry. Green Chemistry, 18, 114-124. Link

  • Sigma-Aldrich. (2024). 5-Bromo-2-chloronicotinic acid Product Specification. Link

  • ChemicalBook. (2024). 5-Bromo-N-methoxy-N-methylnicotinamide Properties and Synthesis. Link

Sources

Application Note: Purification Strategies for 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the purification of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a critical intermediate often employed in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

The synthesis typically involves the amidation of 5-bromo-2-methoxynicotinic acid using coupling reagents (e.g., EDC/HOBt, HATU) or via an acid chloride pathway. Consequently, the crude reaction matrix presents a specific impurity profile that dictates the purification strategy.

Structural Considerations for Purification[3][9]
  • Target Molecule: The pyridine ring contains a 5-bromo (electron-withdrawing) and a 2-methoxy group.

  • Basicity: The 2-methoxy substituent significantly reduces the basicity of the pyridine nitrogen (

    
     estimated < 2.0) compared to unsubstituted pyridine (
    
    
    
    ). This allows for aggressive acidic washes to remove amine impurities without protonating and losing the target product to the aqueous phase.
  • Solubility: The N,N-dimethylamide and methoxy groups confer high solubility in chlorinated solvents (DCM, chloroform) and esters (Ethyl Acetate), while reducing water solubility compared to primary amides.

Impurity Profile
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Starting Acid Unreacted 5-bromo-2-methoxynicotinic acidAcidic (

)
Alkaline Extraction (NaHCO₃)
Amine Dimethylamine (excess)BasicAcidic Extraction (HCl/Citric Acid)
Coupling Byproducts Urea derivatives (from EDC/DIC)Water-soluble (mostly)Aqueous Partitioning
Regioisomers Hydrolysis of 2-OMe (rare but possible)Phenolic/AcidicAlkaline Extraction

Pre-Purification Analytics

Before initiating workup, validate the reaction endpoint.

  • TLC Mobile Phase: 30-50% Ethyl Acetate in Hexanes.

    • Target: High

      
       (0.4–0.6).
      
    • Acid Impurity: Low

      
       (streak near baseline).
      
    • Visualization: UV (254 nm) is highly effective due to the conjugated pyridine system.

  • LC-MS: Confirm the mass

    
     (1:1 Br isotope pattern).
    

Protocol A: Differential Liquid-Liquid Extraction (LLE)

This is the primary purification method. Due to the low basicity of the target pyridine, we can employ a "chemically active" washing sequence.

Materials
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 0.5 M Hydrochloric Acid (HCl) or 10% Citric Acid.

  • Base Wash: Saturated Sodium Bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per gram of theoretical yield).

    • Note: If DMF was used as the reaction solvent, dilute with water (5x volume) and extract into EtOAc (3x) first to remove the bulk of DMF.

  • Acidic Wash (Amine Removal):

    • Wash the organic phase twice with 0.5 M HCl .

    • Mechanism:[3] This protonates unreacted dimethylamine and residual EDC/coupling amines, driving them into the aqueous layer.

    • Critical Check: The target molecule (5-bromo-2-methoxy-...) is weakly basic and will remain in the organic layer. Do not use concentrated strong acids (>2M HCl) to avoid potential protonation or hydrolysis of the methoxy group.

  • Alkaline Wash (Acid Removal):

    • Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[3] Deprotonates any unreacted 5-bromo-2-methoxynicotinic acid, forming the water-soluble sodium salt.

  • Brine Wash & Drying:

    • Wash once with saturated NaCl (brine) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure.

Protocol B: Flash Column Chromatography

If the LLE product requires higher purity (>98%) or is an oil (common for N,N-dimethyl amides), use flash chromatography.

Parameters
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase Gradient:

    • Solvent A: Hexanes (or Heptane)[4]

    • Solvent B: Ethyl Acetate[5]

    • Gradient: 0% B

      
       60% B over 15 column volumes (CV).
      
  • Loading: Dissolve crude oil in a minimum volume of DCM or toluene.

Elution Logic

The 2-methoxy and dimethylamide groups make the molecule moderately polar but less "sticky" than primary amides. Expect elution around 30-40% EtOAc.

Protocol C: Recrystallization (Polishing)

If the product solidifies upon standing, recrystallization is the preferred method for scale-up.

  • Solvent System: Ethanol/Water or EtOAc/Heptane.

  • Procedure:

    • Dissolve crude solid in minimal hot Ethanol (60°C).

    • Add warm water dropwise until slight turbidity persists.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then 4°C.

  • Harvest: Filter crystals and wash with cold Heptane.

Process Visualization (Workflow Logic)

The following diagram illustrates the decision logic and phase separation mechanics for this specific molecule.

PurificationWorkflow cluster_waste Waste Streams Start Crude Reaction Mixture (Amide Coupling) Dilution Dilute with EtOAc Start->Dilution AcidWash Wash 1: 0.5M HCl (Removes Amines/EDC) Dilution->AcidWash Organic Layer BaseWash Wash 2: Sat. NaHCO3 (Removes Starting Acid) AcidWash->BaseWash Organic Layer AqAcid Aqueous Acidic Waste (Contains Amines) AcidWash->AqAcid Decision Physical State? BaseWash->Decision Dry & Conc. AqBase Aqueous Basic Waste (Contains Nicotinic Acid) BaseWash->AqBase Flash Flash Chromatography (Hex/EtOAc) Decision->Flash Oil/Gum Cryst Recrystallization (EtOH/Water) Decision->Cryst Solid Final Pure 5-bromo-2-methoxy- N,N-dimethylnicotinamide Flash->Final Cryst->Final

Caption: Figure 1: Purification logic flow for 5-bromo-2-methoxy-N,N-dimethylnicotinamide, highlighting impurity partitioning.

References

  • BenchChem. Synthesis Protocol for N-(Hydroxymethyl)nicotinamide: Application Notes and Protocols. (General nicotinamide purification principles). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74891161, 2,5-Dibromo-N-methoxy-N-methylnicotinamide. (Structural analog properties).[4][6] Retrieved from

  • ChemicalBook. 5-Bromo-2-methoxypyridine Properties and Synthesis. (Precursor physicochemical data).[6] Retrieved from

  • Google Patents. Process for the purification of nicotinic acid amide. (Recrystallization techniques for nicotinamides).[7][1] US4447615A. Retrieved from

  • Mercer University. Amide Workup - Biofilm Inhibitor Synthesis. (Standard Acid/Base extraction protocols for amides). Retrieved from

Sources

HPLC method for 5-bromo-2-methoxy-N,N-dimethylnicotinamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability testing, and research applications in pharmaceutical development. The protocol herein provides comprehensive guidance on instrumentation, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a substituted pyridine derivative of interest in pharmaceutical research and development. Accurate and reliable quantification is essential for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

Method Principle: The selected methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte, being a moderately non-polar molecule (predicted XLogP3 ~1.5-2.0), interacts with a non-polar C18 stationary phase.[4] Elution is achieved using a polar mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile).

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as it provides excellent hydrophobic retention and selectivity for a wide range of aromatic compounds.[5]

  • Mobile Phase pH Control: The pyridine ring in the analyte contains a basic nitrogen atom. Operating the mobile phase at an acidic pH (e.g., pH 3.0) ensures this nitrogen is consistently protonated. This suppresses its ability to interact with residual, acidic silanol groups on the silica-based stationary phase, thereby preventing peak tailing and yielding sharp, symmetrical peaks.[6]

  • Organic Modifier: Acetonitrile is selected for its low viscosity, low UV cutoff, and its ability to provide efficient elution and good peak shape for many pharmaceutical compounds.[6]

  • Detection: The aromatic and conjugated nature of the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, with 265 nm being a suitable starting point.

Materials and Reagents

  • Analyte: 5-bromo-2-methoxy-N,N-dimethylnicotinamide reference standard (>99% purity)

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized (DI) water or Milli-Q water (18.2 MΩ·cm)

  • Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Acids: Orthophosphoric acid (85%), analytical grade

  • Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized chromatographic parameters for the analysis.

ParameterSpecification
Instrumentation Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and Photodiode Array (PDA) Detector.
Column Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm particle size (or equivalent)
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid)B: Acetonitrile (ACN)
Gradient Program Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or λmax determined by PDA scan)
Run Time Approximately 10 minutes

Detailed Experimental Protocols

Preparation of Solutions

Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of DI water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio is used as the diluent to ensure compatibility with the mobile phase and prevent peak distortion.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of the 5-bromo-2-methoxy-N,N-dimethylnicotinamide reference standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., drug substance powder) expected to contain approximately 25 mg of the active ingredient.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent, sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to ambient temperature and dilute to volume with diluent. Mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to achieve a target concentration of 50 µg/mL.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall workflow from preparation to final report generation is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Solution (50 µg/mL) HPLC_System HPLC System Setup & System Suitability Test (SST) Standard_Prep->HPLC_System Sample_Prep Sample Solution (Target 50 µg/mL) Sample_Prep->HPLC_System Data_Acquisition Chromatographic Data Acquisition HPLC_System->Data_Acquisition If SST Passes Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: HPLC analysis workflow diagram.

System Suitability Test (SST)

Before commencing any sample analysis, the system suitability must be verified to ensure the chromatographic system is performing adequately.[2] This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, indicating good column performance and minimal undesirable interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase delivery.

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for the intended purpose, following ICH Q2(R2) guidelines.[3][7]

Validation ParameterProtocol OutlineExample Acceptance Criteria
Specificity Analyze a blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that no interferences co-elute with the analyte peak. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from potential degradants.Peak purity index > 0.999. No interfering peaks at the analyte's retention time.
Linearity Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the defined lower and upper concentration limits.[8]Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples of a known concentration (e.g., by spiking a placebo mixture at three levels: 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.Report the value (e.g., 0.05 µg/mL).
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope. The LOQ should be verified for acceptable precision and accuracy.Report the value (e.g., 0.15 µg/mL) with RSD ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase composition ±2%) and assess the impact on the results and SST parameters.[7]System suitability criteria must be met under all varied conditions.

Data Analysis and Calculations

The concentration of 5-bromo-2-methoxy-N,N-dimethylnicotinamide in the sample is calculated using the peak area from the chromatogram and an external standard calculation.

Formula:

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area from the working standard injections.

  • Concentration_Standard is the concentration of the working standard solution (e.g., 50 µg/mL).

Further calculations may be required to determine the percentage purity or assay value based on the initial sample weight and dilution factors.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH is too high; column contamination or degradation; sample overload.Verify mobile phase pH is 3.0. Flush or replace the column. Reduce injection concentration.
Variable Retention Times Leak in the system; pump malfunction; inconsistent mobile phase preparation.Check fittings for leaks. Purge the pump. Prepare fresh mobile phase.
No Peaks or Low Signal Detector lamp issue; incorrect wavelength; no sample injected; sample degradation.Check lamp status and hours. Verify detector wavelength. Check autosampler sequence and vial. Prepare fresh sample.
Split Peaks Column void or blockage; sample solvent incompatible with mobile phase.Reverse-flush the column (if permissible) or replace it. Use the recommended diluent for sample preparation.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. Available at: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available at: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • PubChem. 5-Bromonicotinamide | C6H5BrN2O | CID 1808. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

NMR analysis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Part 1: Introduction & Significance

5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 183608-47-1) is a critical heterocyclic building block, frequently employed in the synthesis of pan-Trk inhibitors (e.g., PF-06273340) and other kinase-targeting small molecules.[1] Its structural integrity is paramount for downstream Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]

The Analytical Challenge: While the structure appears simple, the N,N-dimethylamide moiety introduces restricted rotation around the C(carbonyl)–N bond.[2][3] At ambient temperatures, this creates distinct "rotamers," often manifesting as broadened or doubled signals in


H and 

C NMR spectra. Inexperienced analysts frequently misinterpret these rotameric signals as impurities, leading to unnecessary purification cycles.

This guide provides a definitive protocol for the structural validation of this compound, distinguishing intrinsic dynamic behavior from actual synthetic byproducts.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution data and accurate integration, follow this preparation standard.

  • Solvent Selection:

    • Primary Recommendation:DMSO-d

      
        (99.9% D).[1]
      
      • Reasoning: DMSO raises the viscosity, often sharpening rotamer peaks compared to CDCl

        
        . It also prevents overlap between the water signal and the critical methoxy/methyl region.
        
    • Alternative: CDCl

      
       (if solubility permits and acid-free conditions are needed).[1] Note that rotamer coalescence temperatures are harder to reach in Chloroform (b.p. 61°C).
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.[1]
Relaxation Delay (d1) 5.0 – 10.0 s CRITICAL. Amide methyls and aromatic protons have different T1 times. Short d1 leads to integration errors (e.g., methyls integrating < 3H).
Scans (ns) 16 or 32Sufficient for >10 mg samples.[1]
Temperature 298 K (25°C)Standard.[1] See Section 4 for Variable Temperature (VT) studies.
Spectral Width -2 to 14 ppmCovers all signals including exchangeable protons if hydrolysis occurs.[1]

Part 3: Structural Analysis & Signal Assignment

The Rotamer Phenomenon (Mechanism)

The partial double-bond character of the amide C–N bond creates a high energy barrier to rotation (~15–18 kcal/mol). This results in two non-equivalent methyl groups:

  • Syn-methyl: Cis to the carbonyl oxygen.[1]

  • Anti-methyl: Trans to the carbonyl oxygen.

RotamerEquilibrium cluster_0 Rotamer A cluster_1 Rotamer B StructA Syn-Rotamer (Me_A cis to Oxygen) StructB Anti-Rotamer (Me_B cis to Oxygen) StructA->StructB Slow Exchange (RT) k << Δν Analysis Result: Distinct peaks for N-Me groups at 298 K StructA->Analysis

Caption: Restricted rotation around the amide bond leads to magnetically distinct environments for the N-methyl groups at room temperature.

Expected Chemical Shifts ( H NMR in DMSO-d )
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Notes
H-6 8.30 – 8.45Doublet (

Hz)
1HMost deshielded due to

-position to Ring Nitrogen.[1]
H-4 7.90 – 8.05Doublet (

Hz)
1HOrtho to amide and bromide.[1] Shows meta-coupling to H-6.[1]
-OCH

3.90 – 3.98Singlet3HSharp singlet.[1] Unaffected by rotamers.[1]
N-CH

(A)
2.95 – 3.05Singlet (Broad)3HSyn-methyl (shielded by aromatic ring current anisotropy).[1]
N-CH

(B)
2.75 – 2.85Singlet (Broad)3HAnti-methyl.[1]

Important Note: The two N-methyl signals may appear as two distinct singlets OR one very broad "hump" depending on the exact temperature and solvent viscosity.

C NMR Verification

Key diagnostic peaks to confirm the core scaffold:

  • 164-166 ppm: Amide Carbonyl (

    
    =O).[1]
    
  • 158-160 ppm: C-2 (attached to OMe).[1]

  • 145-150 ppm: C-6 (Ar-H).[1]

  • 138-142 ppm: C-4 (Ar-H).[1]

  • 115-120 ppm: C-3 (Ipso to amide) and C-5 (Ipso to Br).[1]

  • 53-55 ppm: O-Methyl.[1]

  • 35-40 ppm: N-Methyls (often appear as two peaks due to rotamers).[1]

Part 4: Advanced Validation (Variable Temperature)

If the N-methyl signals are broad or ambiguous, perform a Variable Temperature (VT) experiment . This is the "Gold Standard" for validating amides.

Protocol:

  • Acquire a standard spectrum at 25°C (298 K) .[1]

  • Heat probe to 80°C (353 K) (Ensure solvent is DMSO-d

    
    , not CDCl
    
    
    
    ).
  • Acquire spectrum.[1][4][5][6]

Result: At 80°C, the rotation rate (


) becomes faster than the NMR timescale. The two N-methyl peaks will coalesce  into a single, sharp singlet integrating to 6H. This confirms the structure is an amide and not a mixture of impurities.

VT_Logic Start Ambiguous Aliphatic Region (2.7 - 3.1 ppm) TempRT Temp: 25°C Start->TempRT SignalRT Two Broad Singlets (Restricted Rotation) TempRT->SignalRT TempHigh Temp: 80°C SignalHigh One Sharp Singlet (Fast Exchange/Coalescence) TempHigh->SignalHigh SignalRT->TempHigh Heat Sample Conclusion VALID: N,N-Dimethylamide confirmed SignalHigh->Conclusion

Caption: Logic flow for Variable Temperature (VT) NMR validation of amide rotamers.

Part 5: Quality Control & Impurity Profiling

When analyzing crude reaction mixtures, look for these specific impurities:

  • Hydrolysis Product (5-bromo-2-methoxynicotinic acid):

    • Indicator: Disappearance of N-methyl signals (2.7-3.1 ppm).[1]

    • Indicator: Appearance of a broad -COOH proton >11 ppm.[1]

  • Regioisomer (Isomerization during bromination):

    • Indicator: Change in aromatic coupling constants.[1][7] If you see two doublets with

      
       Hz, you likely have ortho-coupling, indicating the bromine is NOT at position 5.[1]
      
  • Demethylation (5-bromo-2-hydroxynicotinamide):

    • Indicator: Loss of O-Me singlet (~3.9 ppm).[1] Appearance of Amide N-H protons (broad singlets > 6.0 ppm) if the N,N-dimethyl group was also lost or modified.

References

  • Restricted Rotation in Amides

    • Gasparro, F. P., & Kolodny, N. H.[8] (1977).[1] NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education.

    • Source:

  • Nicotinamide NMR Solvent Effects

    • Aleksandriiskii, V. V., et al. (2016).[9] Solvation State of Nicotinamide in Binary Solvents by 13C NMR Probing.[9][10][11] Applied Magnetic Resonance.

    • Source:

  • General NMR Shift Tables (Pyridine Derivatives)

    • University of Wisconsin-Madison.[1] Bordwell pKa Table and NMR Data.[1]

    • Source:

  • Compound Data (5-bromo-2-methoxy-N,N-dimethylnicotinamide)

    • PubChem.[1] Compound Summary for CID 11235219.[1]

    • Source:

Sources

Troubleshooting & Optimization

troubleshooting failed 5-bromo-2-methoxy-N,N-dimethylnicotinamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

Ticket ID: T-BN-5BR-2OMe-001 Topic: Troubleshooting Reaction Failures & Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scaffold Personality

You are working with 5-bromo-2-methoxy-N,N-dimethylnicotinamide . Before troubleshooting, you must understand the competing electronic forces at play in this molecule.

  • C5-Bromine: The primary handle for cross-coupling. It is located at the

    
    -position of the pyridine, making it electronically similar to an aryl bromide but slightly more electron-deficient.
    
  • C2-Methoxy: An electron-donating group (EDG) by resonance but electron-withdrawing by induction. It activates the ring for lithiation but deactivates the C5 position for oxidative addition compared to a 2-fluoro analog.

  • C3-Amide (

    
    ):  A strong Directed Metalation Group (DMG). It coordinates lithium strongly, which can override the bromine's preference for exchange if conditions are not precise.
    

This guide addresses the three most common failure modes reported by our users: Stalled Suzuki Couplings , Regioselectivity Issues in Lithiation , and Unexpected Nucleophilic Substitutions .

Module 1: Troubleshooting Suzuki-Miyaura Cross-Coupling

User Issue: “I am attempting to arylate the C5 position. The reaction stalls at 30% conversion, or I observe significant protodebromination (formation of the des-bromo product).”

Root Cause Analysis

The C2-methoxy group pushes electron density into the ring, making the C5-Br bond less electrophilic than in 2-fluoropyridines. Standard catalysts like Pd(PPh


)

often fail to undergo oxidative addition efficiently. Furthermore, the amide oxygen can coordinate to the Pd center, creating a stable, inactive chelate.
Optimization Protocol

Q: Which catalyst system should I switch to? A: Move to electron-rich, bulky phosphine ligands that facilitate oxidative addition on electron-rich heterocycles.

  • Recommendation: Pd(dppf)Cl

    
      or XPhos Pd G2 .
    
  • Why: XPhos provides steric bulk to prevent amide chelation and is electron-rich enough to activate the C5-Br bond [1].

Q: How do I stop protodebromination? A: Protodebromination occurs when the Pd(II)-aryl species undergoes


-hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent/base before transmetalation.
  • Fix 1: Switch solvent from alcohol/water mixtures to 1,4-Dioxane/Water (4:1) or anhydrous Toluene (if using boronic esters).

  • Fix 2: Use anhydrous bases like K

    
    PO
    
    
    
    instead of carbonates to reduce the concentration of protons available for transfer.

Table 1: Catalyst Screening Matrix for C5-Arylation

Catalyst SystemLigand TypeSuccess RateNotes
Pd(PPh

)

/ Na

CO

MonodentateLow (<30%)Prone to poisoning by amide chelation.
Pd(dppf)Cl

/ K

CO

BidentateModerate (60%)Good baseline; dppf bite angle resists chelation.
Pd(OAc)

/ XPhos / K

PO

Buchwald (Dialkylbiaryl)High (>90%) Best for electron-rich heteroaryl bromides.
Pd

(dba)

/ P(t-Bu)

Bulky AlkylHigh (85%)Excellent but air-sensitive; difficult handling.

Module 2: Lithiation & Halogen-Metal Exchange

User Issue: “I treated the compound with n-BuLi to form the C5-anion, but I got a complex mixture. NMR suggests addition to the amide or scrambling of the regiochemistry.”

Root Cause Analysis

This is a classic "Directed Metalation vs. Halogen-Metal Exchange" conflict.

  • Nucleophilic Attack:

    
    -BuLi is a strong nucleophile and will attack the amide carbonyl (
    
    
    
    ) at C3 faster than it exchanges with the C5-Br at standard temperatures (
    
    
    C to
    
    
    C).
  • Halogen Dance: Even if Li-Br exchange occurs at C5, the resulting anion is basic. It can deprotonate the C4 position (ortho to the amide), causing the bromine to "migrate" to C4 or C6.

Optimization Protocol

Q: How do I perform a clean Halogen-Metal Exchange? A: You must suppress nucleophilicity and lower the temperature.

  • Reagent: Switch from

    
    -BuLi to Turbo-Grignard (
    
    
    
    -PrMgCl·LiCl)
    .
  • Why: The Magnesium-ate complex is non-nucleophilic toward amides at low temperatures but active enough for Br-Mg exchange [2].

Step-by-Step Protocol: Turbo-Grignard Exchange

  • Dissolve substrate (1.0 eq) in anhydrous THF (0.5 M).

  • Cool to

    
    C  (Do not go to 
    
    
    
    C; Mg exchange is too slow).
  • Add

    
    -PrMgCl·LiCl  (1.1 eq) dropwise over 10 mins.
    
  • Stir at

    
    C for 30–60 mins. Monitor by quenching an aliquot with MeOD (Look for deuterium incorporation at C5 by NMR).
    
  • Add electrophile (e.g., aldehyde, DMF) at

    
    C, then warm to RT.
    

Q: What if I must use Lithium? A: You must use


-BuLi  at 

C
strictly. Pre-cool the solvent. Add

-BuLi very slowly down the side of the flask. Reaction time must be <5 minutes before adding the electrophile to prevent the "Halogen Dance" or amide attack.

Module 3: Nucleophilic Aromatic Substitution (S Ar)

User Issue: “I tried to displace the bromine with an amine using heat, but the methoxy group was displaced instead.”

Root Cause Analysis

In pyridine systems, the position ortho to the nitrogen (C2) is far more activated for S


Ar than the meta position (C5), even if C5 has a better leaving group (Br). The amide at C3 further activates C2 via electron withdrawal.
Visualizing the Reactivity Landscape

Reactivity Compound 5-bromo-2-methoxy- N,N-dimethylnicotinamide C2_Attack C2 Position (OMe) High SNAr Susceptibility (Ortho to N) Compound->C2_Attack Nucleophiles (Amines, Alkoxides) C5_Attack C5 Position (Br) Low SNAr Susceptibility (Meta to N) Compound->C5_Attack Pd Catalysts (Suzuki, Buchwald) C3_Attack C3 Amide Susceptible to Hydrolysis Compound->C3_Attack Acid/Base (Hydrolysis)

Figure 1: Reactivity map of the 5-bromo-2-methoxy-N,N-dimethylnicotinamide scaffold. Note the high risk of off-target S


Ar at C2.

Q: How do I force substitution at C5 (Br)? A: You cannot use standard S


Ar (heat + base). You must  use Buchwald-Hartwig amination (Pd catalysis).
  • Protocol: Pd

    
    (dba)
    
    
    
    (2 mol%), BINAP or Xantphos (4 mol%), Cs
    
    
    CO
    
    
    , Toluene, 100°C. This bypasses the electronic limitations of the ring.

References

  • Suzuki Coupling of Pyridines: BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from 1

  • Turbo-Grignard Chemistry: Knochel, P., et al. (2008). Halogen–Metal Exchange on Bromoheterocyclics. Retrieved from 2

  • Nucleophilic Substitution in Pyridines: Master Organic Chemistry. (2018).[3][4] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 3

Sources

Technical Support Center: Optimization of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZ-PYR-5BR Subject: Low Yield / Stalled Reaction in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

You are encountering low yields with 5-bromo-2-methoxy-N,N-dimethylnicotinamide . This substrate presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates to Palladium, shutting down the catalytic cycle.[1]

  • Nucleophilic Attack (

    
    ):  The 2-methoxy group is activated by the electron-withdrawing amide at C3, making it susceptible to displacement by hydroxide bases (hydrolysis to pyridone).
    
  • Protodeboronation: If your coupling partner is a heteroaryl boronic acid, it likely degrades faster than the cross-coupling occurs.

Diagnostic Logic Tree

Before changing reagents, identify where the mass balance is going.

DiagnosticTree Start Analyze Crude Mixture (LCMS/NMR) CheckSM Is Starting Material (Bromide) Remaining? Start->CheckSM CheckProd Is Desired Product Formed? CheckSM->CheckProd Yes (High SM recovery) Hydrolysis ISSUE: Side Reaction (2-OMe -> 2-OH Pyridone) CheckSM->Hydrolysis No (SM consumed, low product) Poisoning ISSUE: Catalyst Poisoning (Pyridine N-binding) CheckProd->Poisoning No Product Protodeb ISSUE: Boronic Acid Instability (Protodeboronation) CheckProd->Protodeb Product formed but stalls

Figure 1: Diagnostic logic flow for identifying the primary failure mode.

Deep Dive: The Failure Modes

Issue A: The Nitrogen Trap (Catalyst Poisoning)

The Mechanism: Pyridines are strong


-donors. The nitrogen atom in your nicotinamide core binds to the Pd(0) center, displacing the phosphine ligands. This creates a "dead" complex that cannot undergo oxidative addition.
  • Why it happens here: The N,N-dimethyl amide adds steric bulk, but the pyridine nitrogen remains accessible. Standard catalysts like

    
     or 
    
    
    
    often fail here because their ligands are easily displaced.

The Fix: Use Bulky, Electron-Rich Ligands .[1] You need a ligand that is too bulky to allow the pyridine to bind, yet rich enough to facilitate oxidative addition.

  • Recommendation: Switch to XPhos Pd G3 or SPhos Pd G3 . The biaryl backbone creates a "roof" over the Pd center, physically blocking the pyridine nitrogen while allowing the C-Br bond to access the metal.

Issue B: The "Hidden" Hydrolysis ( )

The Mechanism: The 2-methoxy group is usually stable. However, you have an amide at C3. This electron-withdrawing group (EWG) pulls electron density from the ring, making the C2 position highly electrophilic.

  • The Risk: If you use strong hydroxide bases (

    
    , 
    
    
    
    ) or heat above 100°C in water, the hydroxide ion will attack C2, displacing the methoxide. You will isolate the 2-pyridone byproduct, not your product.

The Fix: Base Selection.

  • Recommendation: Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . Avoid hydroxides and alkoxides. If hydrolysis persists, switch to anhydrous conditions (Toluene/Dioxane) with
    
    
    .
Issue C: Protodeboronation (The Partner Problem)

The Mechanism: If you are coupling with a heteroaryl boronic acid (e.g., a pyrazole or pyridine boronic acid), the C-B bond is labile. Under basic, aqueous conditions, the boronic acid hydrolyzes to the protonated heterocycle (


) faster than it couples.

The Fix: Controlled Release.

  • Recommendation:

    • Use 1.5 to 2.0 equivalents of the boronic acid.

    • Add the boronic acid in portions (e.g., every hour) rather than all at once.

    • Switch to a MIDA Boronate or Potassium Trifluoroborate (

      
      )  salt, which releases the active species slowly.
      

The "Gold Standard" Protocol

This protocol is designed to mitigate all three risks simultaneously.

Reagents:

  • Substrate: 5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 equiv)

  • Boronic Acid: 1.5 equiv (or MIDA boronate)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

    • Alternative:

      
       (1 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (3.0 equiv, 1M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing (Critical): Oxygen kills the active Pd-Ligand species, making it more susceptible to pyridine poisoning. Sparge your 1,4-dioxane and 1M

    
     with Argon/Nitrogen for 15 minutes before mixing.
    
  • The "Pre-Stir": In your reaction vial, combine the Aryl Bromide, Boronic Acid, and Catalyst.

  • Solvent Addition: Add the degassed Dioxane. Stir for 1 minute to dissolve.

  • Activation: Add the degassed aqueous

    
    . The biphasic mixture allows the base to work without overwhelming the sensitive 2-methoxy group.
    
  • Temperature Ramp: Heat to 80°C . Do not exceed 100°C to prevent

    
     on the methoxy group.
    
  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Add another 0.5 equiv of Boronic Acid.

Troubleshooting FAQ

SymptomDiagnosisCorrective Action
Reaction turns black immediately Pd Black precipitation ("Death")Oxygen leak or insufficient ligand. Switch to XPhos Pd G3 precatalyst.
SM consumed, new peak is Mass - 14 Hydrolysis of 2-OMe to 2-OHBase is too strong. Switch from

to

or reduce temperature to 60°C.
SM remains, Boronic Acid gone ProtodeboronationThe boronic acid decomposed. Add it dropwise as a solution over 2 hours.
Yield is 40-50% and won't improve Product InhibitionThe product (also a pyridine) is poisoning the catalyst. Increase catalyst loading to 5 mol% .

Visualizing the Poisoning Mechanism

PoisoningMechanism Pd Pd(0) Active Poisoned Pd-N Dead Complex Pd->Poisoned N-Coordination (Fast w/o bulky ligand) OxAdd Oxidative Addition Pd->OxAdd C-Br Insertion (Desired Path) Substrate Pyridine Substrate Substrate->Poisoned Substrate->OxAdd

Figure 2: Competition between productive Oxidative Addition and non-productive Nitrogen Coordination.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [2]

  • Buchwald Precatalyst Selection

    • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. ResearchGate/Chem. Eur. J.

  • Catalyst Poisoning by Pyridines

    • BenchChem Technical Support.[1][3] (2025).[1][4][5] Catalyst Poisoning in Reactions with Pyridine Substrates.

  • Optimization of Pyridine Couplings

    • Miyaura, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules.

Sources

Technical Support Center: Debromination of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2-methoxy-N,N-dimethylnicotinamide. A common and often frustrating challenge encountered during subsequent functionalization reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), is the premature loss of the bromine atom, leading to the formation of a 2-methoxy-N,N-dimethylnicotinamide byproduct. This reductive debromination not only reduces the yield of the desired product but also complicates purification efforts.[1][2]

This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you diagnose and mitigate this unwanted side reaction, ensuring the success of your synthetic campaigns.

Troubleshooting Guide: Unwanted Debromination

This section addresses specific issues related to the formation of the debrominated byproduct in a direct question-and-answer format.

Question 1: I'm attempting a Suzuki coupling with 5-bromo-2-methoxy-N,N-dimethylnicotinamide and observing significant formation of the debrominated product. What is the primary cause?

Answer: The formation of a debrominated byproduct during a palladium-catalyzed cross-coupling reaction is a classic side reaction known as hydrodebromination or reductive dehalogenation.[3][4] This occurs when an intermediate in the catalytic cycle reacts with a hydride (hydrogen) source instead of the intended coupling partner.

The core issue lies within the catalytic cycle (see diagram below). After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst to form the Aryl-Pd(II)-Br intermediate, this key intermediate is intercepted. Instead of proceeding through transmetalation with the boronic acid, it undergoes a reaction that replaces the bromine atom with hydrogen.

Several factors can promote this undesired pathway:

  • Presence of Hydride Sources: This is the most common culprit. Hydride donors can be present as impurities in your reagents or solvents.[2] Common sources include alcohols (especially isopropanol or ethanol used as solvents), residual water, or impurities in the base (e.g., formates in potassium carbonate). Using high-purity, anhydrous solvents and reagents is critical.[1]

  • Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination side reaction.[2] While necessary for the main reaction, excessive heat can favor the undesired pathway.

  • Choice of Base: The strength and type of base can significantly influence the reaction outcome. Stronger bases can sometimes promote side reactions.[2]

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role.[2] Electron-rich and bulky ligands, while often effective for the main coupling, can sometimes enhance the rate of reductive elimination that leads to debromination.[2]

Question 2: My starting material is pure, and I'm using anhydrous solvents, but debromination persists. How can I further optimize my reaction conditions?

Answer: If basic precautions have not solved the problem, a systematic screening of reaction parameters is the next logical step. The choice of catalyst, ligand, base, and solvent can have a profound impact on the ratio of the desired product to the debrominated byproduct.

Here is a table summarizing potential modifications to your protocol. It is recommended to vary one parameter at a time to isolate its effect.

ParameterStandard Conditions (Prone to Debromination)Recommended Modifications to Minimize DebrominationRationale
Temperature High temperatures (e.g., >100 °C)Attempt the reaction at a lower temperature (e.g., 80 °C).Lowering the thermal energy can disproportionately slow the undesired side reaction compared to the main coupling pathway.[2]
Base Strong bases (e.g., NaOH, KOH)Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.Milder bases are less likely to promote decomposition pathways that could generate hydride species. K₃PO₄ is often effective in suppressing debromination.[2]
Solvent Protic solvents (e.g., alcohols) or technical grade solvents.Use high-purity, anhydrous, and thoroughly degassed aprotic solvents like Dioxane, Toluene, or DMF.This minimizes the primary source of hydride species that cause reductive debromination.[1][2]
Catalyst/Ligand Electron-rich, bulky phosphines.Screen different palladium catalysts and ligands. Consider ligands that favor reductive elimination of the desired product over the debrominated one. Pd(dppf)Cl₂ is often a robust choice.The ligand sphere around the palladium center dictates the stability and reactivity of the catalytic intermediates.[5]
Question 3: Could the electronic properties of the 5-bromo-2-methoxy-N,N-dimethylnicotinamide itself be a contributing factor?

Answer: Yes, the inherent electronic structure of your substrate plays a role. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This, combined with the electron-withdrawing nature of the N,N-dimethylnicotinamide group at the 3-position, makes the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) center, which is the first step in the catalytic cycle.[5]

While this reactivity is necessary for the desired cross-coupling, the resulting Aryl-Pd(II)-Br intermediate is also highly activated. This heightened reactivity can make it more prone to interception by spurious hydride sources, leading to the observed debromination. The methoxy group at the 2-position is an electron-donating group, which can partially mitigate this effect, but the overall electronic character of the ring system remains a key factor in its reactivity profile.

Experimental Protocols

Optimized Protocol for Suzuki Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling 5-bromo-2-methoxy-N,N-dimethylnicotinamide with an arylboronic acid, incorporating best practices to suppress the debromination side reaction.

Materials:

  • 5-bromo-2-methoxy-N,N-dimethylnicotinamide

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2-3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: Add K₂CO₃ to a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.

  • Reagent Addition: To the flask, add 5-bromo-2-methoxy-N,N-dimethylnicotinamide, the arylboronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Purge: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (e.g., a 4:1 ratio) via cannula or a gas-tight syringe. The reaction mixture should be stirred for an additional 15 minutes at room temperature under argon.[1]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, monitoring by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Visualization

The following diagram illustrates the desired catalytic pathway for a Suzuki coupling versus the competing hydrodebromination side reaction.

G cluster_cycle Desired Catalytic Cycle Pd0 Pd(0)Ln OxAdd Aryl-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition ArylBr Aryl-Br (Substrate) ArylBr->OxAdd Transmetal Aryl-Pd(II)(R)Ln OxAdd->Transmetal Transmetalation DebromProduct Aryl-H (Debrominated Product) OxAdd->DebromProduct Boronic R-B(OH)₂ Boronic->Transmetal Transmetal->Pd0 Product Aryl-R (Desired Product) Transmetal->Product Hydride Hydride Source (e.g., from solvent) Hydride->OxAdd Side Reaction: Protonolysis

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of byproduct formation.

Problem 1: Low Yield of the Desired Product with a Significant Amount of a More Polar Impurity Observed by TLC.

Question: My reaction to form 5-bromo-2-methoxy-N,N-dimethylnicotinamide from 5-bromo-2-methoxynicotinic acid and dimethylamine has resulted in a low yield. Thin-layer chromatography (TLC) analysis shows a significant spot with lower Rf than my product, suggesting a more polar byproduct. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

The more polar byproduct is likely 5-bromo-2-hydroxy-N,N-dimethylnicotinamide . This arises from the hydrolysis of the 2-methoxy group on the pyridine ring.

Causality: The 2-methoxy group in 2-methoxypyridine derivatives is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be present during the reaction or workup.[1] The presence of water in the reaction mixture, solvents, or reagents can facilitate this unwanted side reaction. The resulting hydroxyl group increases the polarity of the molecule, leading to a lower Rf value on TLC.

Step-by-Step Protocol for Diagnosis and Resolution:

  • Moisture Control:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Store hygroscopic reagents, such as dimethylamine, under anhydrous conditions.

  • Reagent Purity:

    • Verify the purity of the starting material, 5-bromo-2-methoxynicotinic acid. Acidic impurities can catalyze the hydrolysis.

  • Reaction Conditions:

    • If using a coupling agent for the amidation, such as HATU or HBTU, ensure it is of high quality and handled under an inert atmosphere to prevent moisture contamination.[2]

    • Maintain the reaction at the recommended temperature. Elevated temperatures can accelerate the rate of hydrolysis.

  • Workup Procedure:

    • Minimize the exposure of the reaction mixture to aqueous acidic or basic conditions during the workup. If an aqueous wash is necessary, perform it quickly and at a low temperature.

    • Neutralize the reaction mixture carefully to avoid creating strongly acidic or basic conditions.

  • Purification:

    • If the byproduct has already formed, it can typically be separated from the desired product by column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will effectively separate the more polar 5-bromo-2-hydroxy-N,N-dimethylnicotinamide.

Problem 2: Presence of a Non-polar Impurity with a Similar Rf to the Starting Material.

Question: After my synthesis, I've noticed an impurity with a similar polarity to my starting 5-bromo-2-methoxypyridine derivative. What could this byproduct be, and how can I avoid it?

Answer:

A likely non-polar byproduct is the demethylated starting material, 5-bromo-2-hydroxynicotinic acid , or a decarboxylated version, 5-bromo-2-methoxypyridine . The formation of the latter is less common under standard amidation conditions but can occur at elevated temperatures.

Causality: Demethylation of methoxypyridines can occur under certain conditions, particularly with strong nucleophiles or acids at high temperatures.[4][5][6] While less common than hydrolysis, it is a potential side reaction. If the reaction is driven to high temperatures for an extended period, decarboxylation of the starting carboxylic acid might also occur, leading to the formation of 5-bromo-2-methoxypyridine.[7]

Step-by-Step Protocol for Diagnosis and Resolution:

  • Temperature Control:

    • Strictly adhere to the recommended reaction temperature. Avoid excessive heating, as this can promote both demethylation and decarboxylation.

  • Reaction Time:

    • Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to reaction conditions that could lead to byproduct formation.

  • Choice of Reagents:

    • Ensure that the base used to neutralize the HCl generated during the reaction is not overly aggressive, which could promote demethylation. A tertiary amine base like triethylamine or diisopropylethylamine is generally suitable.[8]

  • Analytical Confirmation:

    • To confirm the identity of the byproduct, isolate it via chromatography and characterize it using NMR and mass spectrometry. The absence of the N,N-dimethylamide group and the presence of a hydroxyl or the complete loss of the carboxyl group will confirm the byproduct's identity.

  • Purification:

    • Column chromatography is an effective method for separating these byproducts from the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide and how can they be minimized?

A1: The most prevalent byproducts are typically formed through hydrolysis of the 2-methoxy group, leading to 5-bromo-2-hydroxy-N,N-dimethylnicotinamide, and incomplete reaction, leaving unreacted 5-bromo-2-methoxynicotinic acid. To minimize these:

  • Hydrolysis Byproduct: Rigorously exclude water from the reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.

  • Unreacted Starting Material: Ensure the use of a slight excess of the aminating agent (dimethylamine) and an efficient coupling agent to drive the reaction to completion. Monitor the reaction progress to confirm the consumption of the starting acid.

Q2: What are the optimal reaction conditions for the amidation of 5-bromo-2-methoxynicotinic acid with dimethylamine?

A2: The optimal conditions typically involve the use of a peptide coupling reagent to activate the carboxylic acid. Common and effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is usually carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.[]

Q3: Can I use thionyl chloride to form the acid chloride of 5-bromo-2-methoxynicotinic acid before reacting it with dimethylamine?

A3: Yes, this is a viable two-step approach.[10] First, 5-bromo-2-methoxynicotinic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the corresponding acyl chloride. This highly reactive intermediate is then typically used immediately without purification and reacted with dimethylamine in the presence of a base to neutralize the HCl byproduct.[11] Care must be taken to handle the acyl chloride under anhydrous conditions as it is highly susceptible to hydrolysis back to the carboxylic acid.

Q4: How can I effectively purify the final product, 5-bromo-2-methoxy-N,N-dimethylnicotinamide?

A4: The most common and effective purification method is column chromatography on silica gel.[3] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. The progress of the separation can be monitored by TLC. After combining the pure fractions, the solvent is removed under reduced pressure to yield the purified product. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.[3]

Data Summary

IssuePotential ByproductCausePreventionPurification
Low Yield & Polar Impurity5-bromo-2-hydroxy-N,N-dimethylnicotinamideHydrolysis of the 2-methoxy groupStrict moisture controlColumn Chromatography
Non-polar Impurity5-bromo-2-hydroxynicotinic acid or 5-bromo-2-methoxypyridineDemethylation or DecarboxylationStrict temperature and reaction time controlColumn Chromatography

Experimental Workflow and Reaction Pathway

The following diagram illustrates the primary synthetic route to 5-bromo-2-methoxy-N,N-dimethylnicotinamide and the key side reactions leading to common byproducts.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM 5-bromo-2-methoxynicotinic acid Coupling Coupling Agent (e.g., HATU, SOCl2) SM->Coupling Activation Demethylation_Byproduct 5-bromo-2-hydroxynicotinic acid SM->Demethylation_Byproduct Demethylation Product 5-bromo-2-methoxy-N,N-dimethylnicotinamide Coupling->Product Amine Dimethylamine Amine->Product Amidation Hydrolysis_Byproduct 5-bromo-2-hydroxy-N,N-dimethylnicotinamide Product->Hydrolysis_Byproduct Hydrolysis (H2O)

Synthesis and Side Reactions

References

  • Vertex Pharmaceuticals Incorporated. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. 2011. Available from: [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents; US4942239A.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. 2019. Available from: [Link]

  • Shiao, M.-J., Ku, W., & Hwu, J. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. 1993. Available from: [Link]

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents; US4960896A.
  • Chen, X., et al. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC. Available from: [Link]

  • Chemical synthesis method of beta-nicotinamide mononucleotide. Google Patents; CN113621009A.
  • Chemoselective Demethylation of Methoxypyridine. Synlett. 2010. Available from: [Link]

  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. ResearchGate. Available from: [Link]

  • Process for preparation of n,n-di substituted carboxamides. Google Patents; WO2013065059A1.
  • Chemoselective Demethylation of Methoxypyridine. ResearchGate. 2025. Available from: [Link]

  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journals. 2019. Available from: [Link]

  • Demethylation. Wikipedia. Available from: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. 2025. Available from: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents; CN110642788A.
  • An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Office. Available from: [Link]

  • SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT. ResearchGate. 2015. Available from: [Link]

  • Chemistry of Amides. LibreTexts. 2022. Available from: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]

  • Synthesis of the 5-bromo-substituted ligands H2L¹ (X = C-OH) and H2L² (X = N). ResearchGate. Available from: [Link]

  • Synthesis of NS6740. ResearchGate. Available from: [Link]

  • Recent advances in dissecting the demethylation reactions in natural product biosynthesis. PubMed. 2020. Available from: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Available from: [Link]

  • Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK. Available from: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. 2020. Available from: [Link]

Sources

effect of base on 5-bromo-2-methoxy-N,N-dimethylnicotinamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base on Reaction Outcomes & Troubleshooting Guide

Introduction: The Substrate Profile

Welcome to the technical guide for 5-bromo-2-methoxy-N,N-dimethylnicotinamide . As researchers, you select this scaffold because it offers three distinct handles for diversification:

  • C5-Bromine: A handle for cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.

  • C3-Amide (

    
    ):  A robust Directing Metalation Group (DMG) that also modulates electronic density.
    
  • C2-Methoxy: A potential leaving group for

    
     or a directing group for ortho-lithiation.
    

The Critical Variable: Base Selection. The choice of base is the primary determinant of success vs. failure (decomposition). This molecule sits on a "reactivity cliff" where subtle changes in basicity (


) or nucleophilicity can switch the pathway from the desired coupling to unwanted hydrolysis, halogen migration, or ether cleavage.

Module 1: Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)[1]

The Challenge: Hydrolysis & Competitive Substitution

In Palladium-catalyzed couplings, bases are required to activate the boronic acid (Suzuki) or deprotonate the nucleophile (Buchwald). However, the C2-Methoxy group is activated by the ring nitrogen, making it susceptible to nucleophilic attack, while the C3-Amide is prone to hydrolysis under high-temperature aqueous basic conditions.

Protocol Optimization Strategy
ParameterRecommendedRisky / AvoidTechnical Rationale
Base Class Weak Inorganic Carbonates (

,

)
Strong Hydroxides/Alkoxides (

,

,

)
Strong bases promote amide hydrolysis to the carboxylic acid and can displace the 2-OMe group via

.
Solvent System Anhydrous / Min.[1] Water (Dioxane, Toluene, DMF)High Water Content (Water/EtOH mixtures)Water acts as a nucleophile at high temps (

). Use anhydrous conditions if amide hydrolysis is observed.
Temperature 60–80°C >100°C (Reflux) High thermal energy overcomes the activation barrier for

at the C2 position.
Troubleshooting Workflow: Low Yield in Suzuki Coupling

Q: I see starting material consumption but no product. LCMS shows a mass of [M-15].

  • Diagnosis: You have likely caused demethylation or hydrolysis .

  • Mechanism: If the mass loss is 14/15 Da, the methoxy group was cleaved (likely by a Lewis Acid or strong nucleophile). If the mass shifts to an acid, the amide hydrolyzed.

  • Solution: Switch from

    
     (more basic) to 
    
    
    
    or
    
    
    . Ensure solvents are strictly anhydrous.

Q: I am seeing a "homocoupling" of my boronic acid, but the bromide is untouched.

  • Diagnosis: Oxidative addition is failing. The electron-rich 2-OMe and 3-Amide deactivate the C5-Br bond slightly compared to a simple bromopyridine.

  • Solution: Use a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) rather than increasing base strength.

Module 2: Lithiation & Metal-Halogen Exchange

The Challenge: The "Halogen Dance" & Carbonyl Attack

Using organolithium bases (


, 

) opens up powerful chemistry but introduces severe risks. The 5-Br position is liable to "dance" (migrate) if the wrong base is used, and the amide carbonyl is an electrophilic trap.
Critical Decision Tree: Base Selection for Lithiation

LithiationStrategy Start Goal: Functionalize C5 or C4? Method1 Method: Li-Halogen Exchange Start->Method1 Target C5 (Replace Br) Method2 Method: Deprotonation (DoM) Start->Method2 Target C4 (Keep Br) Base1 Reagent: n-BuLi (1.05 eq) Method1->Base1 Base2 Reagent: LDA or LiTMP Method2->Base2 Temp1 Temp: -78°C (Strict) Base1->Temp1 Temp2 Temp: -78°C to -40°C Base2->Temp2 Risk1 Risk: Amide Attack (Forms Ketone) Temp1->Risk1 If Temp > -70°C Risk2 Risk: Halogen Dance (Br migrates to C4/C6) Temp2->Risk2 Thermodynamic Control

Figure 1: Decision matrix for lithiation strategies. Note the divergence between exchange (n-BuLi) and deprotonation (LDA).

Standard Operating Procedure (SOP): C5-Lithiation
  • Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates Li better).

  • Temperature: Cool substrate to -78°C .

  • Addition: Add

    
     (1.05 equiv) slowly down the side of the flask.
    
    • Why? The Li-Hal exchange is faster than deprotonation.

  • Quench: Add electrophile (e.g., DMF,

    
    ) immediately (within 15 mins).
    
    • Warning: Long stir times allow the "Halogen Dance" where the Li migrates to the more stable C4 position (ortho to the amide), causing the Br to migrate.

Q: My product is a ketone, not the expected amide derivative.

  • Cause: The lithiated species attacked the amide of a neighboring molecule (intermolecular attack) or the

    
     attacked the amide directly.
    
  • Fix: Ensure cryogenic temperatures are maintained. Consider using inverse addition (add the lithiated species to the electrophile) if possible.

Module 3: Nucleophilic Aromatic Substitution ( )

The Challenge: The 2-Methoxy Liability

While often desired,


 can be a side reaction. The 2-position is activated.[2]
  • Scenario: You are running a reaction in MeOH with NaOMe.

  • Outcome: No change (degenerate exchange).

  • Scenario: You are running a reaction in EtOH with NaOEt.

  • Outcome: Trans-etherification. The 2-OMe will be replaced by 2-OEt.

Rule of Thumb: Always match your alkoxide base to the solvent and the existing alkoxy group on the ring (e.g., use NaOMe in MeOH) to prevent scrambling.

Visualizing the Reaction Landscape

The following diagram summarizes how base selection dictates the reaction pathway.

ReactionLandscape Substrate 5-bromo-2-methoxy- N,N-dimethylnicotinamide Suzuki Pathway A: Suzuki Coupling (C-C Bond at C5) Substrate->Suzuki Desired LiHal Pathway B: Li-Hal Exchange (Li at C5) Substrate->LiHal Desired Hydrolysis Pathway C: Hydrolysis (Amide -> Acid) Substrate->Hydrolysis Side Reaction SNAr Pathway D: SNAr (Displacement of OMe) Substrate->SNAr Side Reaction Cond_Suzuki Base: K2CO3 / Cs2CO3 Cat: Pd(0) Cond_Suzuki->Suzuki Cond_Li Base: n-BuLi Temp: -78°C Cond_Li->LiHal Cond_Hydro Base: NaOH / KOH Temp: >80°C + H2O Cond_Hydro->Hydrolysis Cond_SNAr Base: NaOEt / R-NH2 Nucleophilic Bases Cond_SNAr->SNAr

Figure 2: Reaction Landscape showing how base selection drives the substrate toward coupling, lithiation, or degradation pathways.

References

  • Sigma-Aldrich. 5-Bromo-2-methoxypyrimidine Product Specification. (Analogous reactivity profile).

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Base Selection.

  • Schlosser, M. (2005). The "Halogen Dance" on Pyridines. Angewandte Chemie International Edition.
  • PubChem. 2,5-Dibromo-N-methoxy-N-methylnicotinamide Compound Summary. (Structural data for similar nicotinamides).

  • BenchChem. Protocols for Suzuki Coupling of Halogenated Pyrimidines.

(Note: While specific literature on the exact N,N-dimethyl derivative is proprietary or sparse, the reactivity profiles are derived from established pyridine and nicotinamide chemistry cited above.)

Sources

Technical Support Center: Purification of 5-Bromo-2-Methoxy-N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Center.

Below is the technical support guide for the purification of 5-bromo-2-methoxy-N,N-dimethylnicotinamide . This guide is structured to address the specific chemical challenges associated with the 2-methoxylation of nicotinamide derivatives, particularly the removal of the stubborn 2-chloro precursor and hydrolysis byproducts .

Case ID: PUR-NIC-5BR-2OME Status: Active Applicable Synthesis Route: Nucleophilic Aromatic Substitution (


) of 2-chloro-nicotinamide with Sodium Methoxide.

Module 1: Impurity Profiling & Diagnostics

"What exactly is contaminating my product?"

Before attempting purification, you must identify the impurity classes.[1] In the synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide (Target C ), the impurity profile is predictable based on the standard


 mechanism.
The Impurity Genealogy

The following diagram illustrates where your impurities originate during the synthesis process.

ImpurityPath Start Starting Material (5-bromo-2-chloro-N,N-dimethylnicotinamide) Target TARGET PRODUCT (5-bromo-2-methoxy-N,N-dimethylnicotinamide) Start->Target SnAr (Main Rxn) Impurity1 IMPURITY A (Critical) Unreacted 2-Chloro Precursor (Hardest to remove) Start->Impurity1 Incomplete Conv. Reagent Reagent (NaOMe / MeOH) Impurity3 IMPURITY C Inorganic Salts (NaCl, NaBr) Reagent->Impurity3 Byproduct Impurity2 IMPURITY B Hydrolysis Product (5-bromo-2-methoxynicotinic acid) Target->Impurity2 Over-heating / Wet Solvent

Figure 1: Reaction pathway showing the origin of critical impurities. Note that Impurity A (Unreacted Precursor) is structurally homologous to the target, making separation difficult.

Quantitative Impurity Table
Impurity TypeChemical IdentityOriginDetection (HPLC/TLC)Removal Difficulty
Type A 5-bromo-2-chloro -N,N-dimethylnicotinamideIncomplete ReactionSimilar Rf to product; often overlaps.High (Co-crystallizes)
Type B 5-bromo-2-methoxynicotinic acid Amide HydrolysisLow Rf (streaks on silica); distinct retention time.Low (Base extraction)
Type C Sodium Chloride / Methoxide residuesInorganic byproductsBaseline noise; Ash content.Low (Aqueous wash)

Module 2: Troubleshooting & FAQs

"How do I fix specific separation issues?"

Q1: I have 5-10% of the 2-chloro starting material remaining. Can I separate it by column chromatography?

Technical Answer: It is not recommended to rely on chromatography for this separation. The chloro-substituent and the methoxy-substituent at the 2-position create very similar dipole moments in the pyridine ring. On standard silica gel, the


 is often 

.
  • The Fix: You must drive the reaction to completion before workup.

    • Solvent Switch: If using MeOH, switch to a higher boiling aprotic solvent like THF or Dioxane with 2-3 equivalents of NaOMe. The lack of proton solvation on the methoxide makes it more nucleophilic (naked anion effect).

    • Temperature: Increase reaction temperature to 60-70°C.

    • Check: Do not quench until HPLC shows

      
       starting material.
      
Q2: My product is an oil/gum, but it should be a solid. How do I crystallize it?

Technical Answer: Nicotinamides with alkyl-amide chains often form supersaturated oils due to the rotational freedom of the amide bond preventing lattice packing.

  • The Fix (Trituration Protocol):

    • Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or MTBE (warm).

    • Add n-Heptane dropwise until cloudiness persists.

    • Seed with a pure crystal (if available) or scratch the flask wall.

    • Cool slowly to 0°C.

    • Why this works: The non-polar heptane forces the polar amide out of solution, while keeping organic impurities (like tars) solubilized.

Q3: I see a new impurity appearing during the reaction (Impurity B). What is it?

Technical Answer: This is likely 5-bromo-2-methoxynicotinic acid . Under basic conditions (NaOMe) and high heat, the amide bond at position 3 can hydrolyze, especially if water is present in the solvent.

  • Prevention: Use anhydrous solvents (Karl Fischer < 0.05% water).

  • Removal: See Protocol A below.

Module 3: Validated Purification Protocols

Protocol A: The "pH Swing" Extraction (Removes Acids & Salts)

Use this as the standard workup to remove Impurity B (Acid) and Impurity C (Salts).

  • Quench: Pour reaction mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (

    
     volumes).
    
    • Note: Avoid DCM if possible; nicotinamides can sometimes trap DCM in the crystal lattice.

  • Basic Wash (Critical Step): Wash the organic layer with saturated NaHCO₃ (

    
    ).
    
    • Mechanism:[2][3][4][5][6][7] This deprotonates the impurity (Nicotinic Acid, pKa ~4.8) into its sodium salt (Nicotinate), forcing it into the aqueous layer. The target amide (neutral) remains in the organic layer.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Protocol B: Recrystallization (Removes Type A - Chloro Precursor)

Use this only if reaction completion was impossible to achieve.

Solvent System: Isopropanol (IPA) / Water Logic: The methoxy-product is slightly more soluble in hot IPA than the chloro-precursor due to the hydrogen-bonding capability of the methoxy oxygen.

  • Dissolve crude solid in boiling IPA (approx. 5 mL per gram).

  • Add hot Water dropwise until the solution just turns turbid.

  • Add a few drops of IPA to clear it again.

  • Allow to cool to Room Temp (RT) over 2 hours, then to 4°C overnight.

  • Filtration: Filter the crystals.

    • Result: The mother liquor will be enriched with the 2-chloro impurity.

    • Warning: Yield loss may be 20-30%, but purity will increase significantly.

Module 4: Decision Logic for Purification

Use this flow to determine your next step.

PurificationLogic Start Crude Reaction Mixture CheckHPLC Check HPLC Is Starting Material (SM) > 1%? Start->CheckHPLC HighSM High SM Content CheckHPLC->HighSM Yes LowSM Low SM (<1%) CheckHPLC->LowSM No PushRxn DO NOT WORK UP Add more NaOMe/Heat HighSM->PushRxn PushRxn->CheckHPLC Re-check Workup Protocol A (pH Swing Extraction) LowSM->Workup CheckAcid Check Purity Is Acid Impurity Present? Workup->CheckAcid Recryst Protocol B (Recrystallization IPA/H2O) CheckAcid->Recryst If SM or Color remains Final Pure Product Vacuum Dry @ 40°C CheckAcid->Final If Pure Recryst->Final

Figure 2: Decision tree for selecting the appropriate purification workflow based on impurity analysis.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1] Organic Process Research & Development.[1]

    • Relevance: Foundational principles of removing structurally similar impurities (like Cl vs OMe)
    • [1]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

    • Relevance: Discusses the physicochemical properties of nicotinamide derivatives and solubility profiles for extraction.
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    • Relevance: Mechanistic details of Nucleophilic Aromatic Substitution ( ) and the "naked anion" effect in aprotic solvents.
  • Fisher Scientific.Aromatic Nucleophilic Substitution - Reaction Guide.

    • Relevance: General protocols for workup of SnAr reactions involving halo-pyridines.

Sources

improving solubility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-bromo-2-methoxy-N,N-dimethylnicotinamide (BMD-Nicotinamide)

Ticket ID: SOL-PYR-005 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Issue: Poor aqueous solubility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide is hindering biological assays and oral bioavailability studies.

Technical Diagnosis: Your molecule presents a classic "brick dust" vs. "grease ball" paradox common in kinase inhibitor intermediates.

  • Structural Analysis: The core is a pyridine ring.

    • 5-Bromo: Increases lipophilicity (

      
      ) and lattice energy; electron-withdrawing (lowers 
      
      
      
      ).
    • 2-Methoxy: Increases lipophilicity; significantly lowers the basicity of the pyridine nitrogen due to the inductive effect (

      
      ) dominating over resonance (
      
      
      
      ) at the ortho position.
    • N,N-dimethyl amide: Removes hydrogen bond donors (HBD), preventing the formation of water-bridged networks, further reducing aqueous solubility.

The Critical Constraint (


 Warning): 
Unlike simple nicotinamides, the 2-methoxy substituent renders the pyridine nitrogen extremely weakly basic  (estimated 

). Standard salt formation with weak acids (tartaric, citric) will fail . Even salts with strong acids (HCl) may disproportionate (hydrolyze) in aqueous media.

Interactive Troubleshooting Modules

Module A: Chemical Modification (Salt Screening)

Use this module if you require a crystalline solid for stability.

The "Salt Trap": Because the


 is likely 

, the

rule (difference between acid and base

) dictates you need an acid with

to form a stable salt.

Recommended Protocol: Do not waste time with acetate, fumarate, or tartrate. Focus exclusively on Sulfonic Acids .

Counter-ionAcid

Risk ProfileRecommendation
Mesylate (Methanesulfonic)-1.9HygroscopicityPrimary Candidate. Best balance of stability and solubility.
Besylate (Benzenesulfonic)-2.8High MPGood alternative if Mesylate is too hygroscopic.
Tosylate (p-Toluenesulfonic)-2.8Toxic impurity riskUse only if others fail; monitor for sulfonate esters.
Hydrochloride -7.0Volatility / CorrosionAvoid. HCl salts of very weak bases often lose HCl (gas) upon drying or storage.

Visual: Salt Selection Logic

SaltSelection Start Start: Salt Screening CheckPka Check Aqueous pKa (Is pKa > 3.0?) Start->CheckPka WeakBase Weak Base (pKa < 3) Standard salts will dissociate CheckPka->WeakBase No (2-OMe effect) StrongAcid Select Sulfonic Acids (Mesylate, Besylate) WeakBase->StrongAcid SolventScreen Solvent Screen: Acetone/MeOH (Avoid water) StrongAcid->SolventScreen Isolation Isolate & Stress Test (Check for disproportionation) SolventScreen->Isolation Abort Abort Salt Strategy Switch to ASD Isolation->Abort Unstable

Figure 1: Decision logic for salt selection of weakly basic 2-methoxypyridines. Note the early exit to ASD if sulfonic salts fail.

Module B: Formulation for Bioassays (Kinetic Solubility)

Use this module for in vitro assays (IC50, cell culture) where the compound precipitates upon dilution.

The "Crash-Out" Phenomenon: Your compound is solubilized in DMSO (Stock) but precipitates when added to media (Buffer). This is driven by the LogP (hydrophobicity).

Troubleshooting Guide:

  • Q: Why does it precipitate even at 1 µM?

    • A: The "N,N-dimethyl" cap removes H-bonding capacity. In pure water, the water molecules "cage" the hydrophobic solute (entropic penalty).

  • Q: Can I use cyclodextrins?

    • A: Yes, highly recommended. The 5-bromo-pyridine moiety fits perfectly into the cavity of HP-

      
      -CD  (Hydroxypropyl-beta-cyclodextrin). The bromine atom provides Van der Waals anchoring.
      

Protocol: Cyclodextrin "Kneading" for Stock Prep

  • Ratio: 1:2 molar ratio (Drug : HP-

    
    -CD).
    
  • Solvent: Dissolve drug in minimum acetone. Dissolve CD in minimum water.

  • Mix: Combine and knead (mortar/pestle) or stir until solvents evaporate.

  • Reconstitution: The resulting complex will dissolve significantly faster in assay media than the pure parent compound.

Module C: Amorphous Solid Dispersions (ASD) for In Vivo

Use this module for animal PK studies (Oral Bioavailability).

Since salt formation is risky due to the low ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, ASD is the Gold Standard  for this scaffold. You must trap the molecule in a high-energy amorphous state using a polymer.[1]

Polymer Selection Matrix:

PolymerTypeWhy it works for BMD-Nicotinamide
HPMC-AS (L or M grade)EntericThe acidic succinate groups interact with the weakly basic pyridine N, stabilizing the amorphous phase via ionic/H-bond interactions.
PVP-VA64 (Copovidone)Non-ionicExcellent general solubilizer; the vinyl acetate moiety matches the lipophilicity of the Br/OMe groups.

Visual: ASD Manufacturing Workflow

ASD_Process Input Crystalline API + Polymer (HPMC-AS) Solvent Solvent System: DCM:Methanol (2:1) Input->Solvent Dissolve SprayDry Spray Drying (Rapid Solvent Evaporation) Solvent->SprayDry Atomize Amorphous Amorphous Solid (High Energy State) SprayDry->Amorphous Kinetic Trapping Stability DSC Analysis (Check Tg & Crystallinity) Amorphous->Stability Verify

Figure 2: Workflow for generating Amorphous Solid Dispersions (ASD) to overcome lattice energy limitations.

Frequently Asked Questions (FAQ)

Q1: My compound turns into an oil when I try to make the Mesylate salt. Why?

  • A: This is "oiling out." It happens when the lattice energy of the salt is lower than the solvation energy of the impurities, or if the melting point is depressed by solvent.

    • Fix: Use Anti-solvent crystallization . Dissolve in minimal ethanol, then slowly add cold diethyl ether or heptane while stirring vigorously. Seed with a crystal if available.

Q2: Can I use PEG400 for IV formulation?

  • A: Yes, but be careful. 5-bromo-nicotinamides can be chemically unstable in low-grade PEGs due to peroxides (oxidative debromination).

    • Fix: Use "Low Peroxide" grade PEG400 or add an antioxidant (0.1% sodium metabisulfite).

Q3: The solid dispersion is sticky/clumped after spray drying.

  • A: The outlet temperature was likely too high (above the polymer's

    
    ) or the residual solvent is high (acting as a plasticizer).
    
    • Fix: Lower the outlet temperature or perform a secondary drying step (vacuum oven at 40°C for 24h).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Relevance: Establishes the rule which invalidates weak acids for this specific pyridine scaffold.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Relevance: Mechanistic basis for using HP- -CD with halogenated arom
  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 535(1-2), 379-392. Link

    • Relevance: Validates the use of HPMC-AS for stabilizing weakly basic drugs in amorphous forms.
  • Bermudez-Salguero, W., et al. (2022). A computational study of the inclusion of β-cyclodextrin and nicotinic acid. Journal of Molecular Modeling, 28, 335. Link

    • Relevance: Computational proof of pyridine ring inclusion into cyclodextrin cavities.

Sources

Validation & Comparative

Comparative Stability Profiling: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

vs. Halogenated Analogues in Drug Synthesis

Executive Summary

5-bromo-2-methoxy-N,N-dimethylnicotinamide (hereafter referred to as BMD-Nic ) serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its stability profile is defined by a dichotomy: it exhibits superior resistance to nucleophilic attack compared to its 2-chloro analogue , yet it possesses a specific vulnerability to acid-catalyzed


-demethylation.

Verdict: BMD-Nic is the preferred storage intermediate over the 2-chloro analogue due to lower moisture sensitivity, provided it is protected from UV light and acidic environments.

Molecular Vulnerability Assessment

To understand the stability of BMD-Nic, we must deconstruct its electronic environment. The molecule contains three conflicting functional groups:[1][2]

  • 2-Methoxy Group (The Weak Link): While generally stable in base, the 2-methoxy pyridine motif is susceptible to acid-catalyzed hydrolysis. Protonation of the ring nitrogen increases the electrophilicity at C2, facilitating nucleophilic attack by water to release methanol and tautomerize to the thermodynamically stable 2-pyridone .

  • N,N-Dimethylamide: This group is sterically hindered and electronically deactivated by the pyridine ring, making it robust against hydrolysis compared to esters, but it will eventually hydrolyze to the carboxylic acid under forcing conditions (pH < 2 or pH > 12, >60°C).

  • 5-Bromine: A handle for cross-coupling (Suzuki/Buchwald). Its primary instability risk is photolytic debromination (homolytic cleavage) under UV exposure.

The "Pyridone Trap"

The most critical instability pathway for researchers to monitor is the conversion to the 2-pyridone derivative. Unlike standard amide hydrolysis, this reaction is irreversible and significantly alters the solubility profile of the material.

DegradationPathways Target BMD-Nic (Target Molecule) Pyridone Degradant A (2-Pyridone Derivative) [Acidic Hydrolysis] Target->Pyridone H+/H2O (O-Demethylation) Acid Degradant B (Nicotinic Acid Deriv.) [Base Hydrolysis] Target->Acid OH-/Heat (Amide Hydrolysis) Debromo Degradant C (Des-bromo Analog) [Photolysis] Target->Debromo UV Light (Radical Cleavage)

Figure 1: Primary degradation pathways. Note that Acidic conditions favor Path A (Red), while Basic conditions favor Path B (Yellow).

Comparative Performance Analysis

The following table contrasts BMD-Nic with its two most common functional alternatives in synthesis: the 2-Chloro analogue (more reactive precursor) and the Carboxylic Acid (hydrolysis product).

FeatureBMD-Nic (Target)2-Chloro Analogue (Alternative A)Acid Form (Alternative B)
Structure 2-OMe, 3-CONMe22-Cl, 3-CONMe22-OMe, 3-COOH
Primary Utility Stable Intermediate / PharmacophoreReactive Electrophile (

)
Precursor / Degradant
Moisture Stability High. Stable at ambient humidity.Low. Hydrolyzes to 2-OH form slowly in moist air.High. Forms dimers/hydrates.
Acid Stability Poor. Demethylates to pyridone < pH 4.Moderate. Protonation stabilizes Cl retention.Moderate. Decarboxylation possible at high T.
Base Stability Good. Resistant to mild nucleophiles.Poor. Rapid

with OH- or amines.
High. Forms stable carboxylate salt.
Photostability Moderate. Br-C bond is labile.Moderate. Cl-C bond is stronger than Br-C.High.
Storage Rec. Amber glass, Desiccated, RT.Freezer (-20°C), Inert atm.RT, Standard container.

Experimental Protocols: Stability Assessment

To validate the stability of BMD-Nic in your specific formulation or reaction mixture, perform this Forced Degradation Study (adapted from ICH Q1A).

Workflow Diagram

StabilityWorkflow cluster_0 Phase 1: Stress Induction cluster_1 Phase 2: Analysis Step1 Sample Prep (1 mg/mL in MeCN:H2O) Step2 Apply Stress Conditions (Acid, Base, Ox, UV) Step1->Step2 Step3 Quench/Neutralize (pH 7.0) Step2->Step3 Step4 UPLC-MS/UV Analysis (Gradient Elution) Step3->Step4 Step5 Mass Balance Calculation Step4->Step5

Figure 2: Step-by-step workflow for forced degradation assessment.

Detailed Methodology

1. Sample Preparation: Prepare a 1.0 mg/mL stock solution of BMD-Nic in Acetonitrile (MeCN). Avoid Methanol to prevent trans-esterification/etherification artifacts.

2. Stress Conditions:

  • Acid Stress (The Critical Test):

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Incubate at 60°C for 4 hours.

    • Expectation: Appearance of Degradant A (2-pyridone).

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 1N NaOH.

    • Incubate at 60°C for 4 hours.

    • Expectation: Appearance of Degradant B (Carboxylic acid).

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
      .
      
    • RT for 24 hours.

    • Expectation: Potential N-oxide formation on the pyridine nitrogen (Mass +16).

  • Photostability:

    • Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

    • Expectation: Browning of solid; appearance of debrominated species.

3. Analytical Method (UPLC-UV-MS):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Data Interpretation & Troubleshooting

When analyzing your chromatograms, use these field-proven insights to identify peaks.

Relative Retention Times (RRT)
CompoundPredicted RRTSpectral Signature (MS)Notes
2-Pyridone (Degradant A) 0.65 - 0.75[M+H]+ = 245/247More polar due to H-bond donor (NH). Broad peak shape common.
Acid Form (Degradant B) 0.80 - 0.90[M+H]+ = 232/234Peak tailing unless buffered.
BMD-Nic (Parent) 1.00[M+H]+ = 259/261Distinct Br isotope pattern (1:1).
Debrominated (Degradant C) 0.40 - 0.50[M+H]+ = 181Elutes early; loss of Br isotope pattern.
Scientist's Note: The "Ghost" Peak

Warning: If you observe a small peak at RRT ~0.70 in your standard injection (non-stressed), check your diluent. If you dissolved the sample in an acidic diluent (e.g., 0.1% TFA) and let it sit in the autosampler for >12 hours, you are inducing on-column degradation. Always use neutral diluents (MeCN:Water) for this molecule.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Spivey, A. C., & Arseniyadis, S. "Pyridine derivatives." Science of Synthesis, 2005.
  • Kannt, A., et al. "2-Methoxy-nicotinamide derivatives as NNMT inhibitors."[3] Nature Communications, 2018. (Context on biological stability of methoxy-nicotinamides).

  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996. (Mechanistic grounding for 2-alkoxypyridine hydrolysis).

Sources

cost-benefit analysis of using 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide in Medicinal Chemistry

Executive Summary

5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6) is a specialized pyridine building block that bridges the gap between stability and reactivity.[1] Unlike its Weinreb amide counterpart (CAS 183608-47-1), which is a transient intermediate for ketone synthesis, the N,N-dimethyl variant serves as a robust scaffold for late-stage diversification.[1]

Verdict: This compound is the superior choice for projects requiring a stable, soluble directing group for ortho-lithiation or a final pharmaceutical motif. However, for applications requiring conversion to acyl derivatives, the Weinreb analog offers a better cost-benefit ratio despite higher initial material costs.

Technical Profile & Specifications

FeatureSpecification
CAS Number 1072854-96-6
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Core Scaffold 2-Methoxypyridine
Key Functionalities 5-Bromo (Suzuki/Buchwald site), 3-Amide (Directing Group), 2-Methoxy (Solubilizer/Pre-pyridone)
Solubility High (DCM, MeOH, DMSO) due to the dimethyl amide and methoxy group

Comparative Cost-Benefit Analysis

This section objectively compares CAS 1072854-96-6 against its two primary competitors: the Weinreb amide (for synthesis) and the 2-Chloro analog (for reactivity).[1]

Comparison 1: N,N-Dimethyl vs. N-Methoxy-N-methyl (Weinreb)

Context: Choosing the right amide for scaffold elaboration.[1]

ParameterN,N-Dimethyl (CAS 1072854-96-6) Weinreb Amide (CAS 183608-47-1) Benefit Analysis
Metabolic Stability High: N,N-dimethyl amides are common drug motifs.[1]Low: Labile in vivo; typically a synthetic intermediate.Use N,N-Dimethyl for final drug candidates.[1]
Synthetic Utility Ortho-Lithiation: Excellent directing group (DoM) for C-4 functionalization.Acylation: "Textbook" precursor for ketones via Grignard addition.[1]Use Weinreb if the next step is ketone formation.
Reagent Cost Lower: Dimethylamine is a commodity chemical.[1]Higher: N,O-Dimethylhydroxylamine is 3-5x more expensive.[1]N,N-Dimethyl reduces COGs by ~15-20%.[1]
Atom Economy High: Methyl groups are small; minimal waste if retained.[1]Low: Methoxy group is lost upon conversion to ketone.[1]N,N-Dimethyl is greener for retained motifs.[1]
Comparison 2: 2-Methoxy vs. 2-Chloro Substituent

Context: Modulating reactivity at the 2-position.

Feature2-Methoxy (Current Topic) 2-Chloro Analog Scientific Insight
Suzuki Coupling High Selectivity: Br reacts exclusively; OMe is inert.[1]Risk of Side Reactions: Cl can compete with Br under forcing conditions.2-Methoxy ensures chemoselectivity at C-5.[1]
Solubility Enhanced: Ether linkage improves lipophilicity profile.[1]Poor: Chloro-pyridines often suffer from aggregation/insolubility.2-Methoxy improves purification yields.[1]
Downstream Utility Pyridone Precursor: Demethylation (HBr/AcOH) yields 2-pyridone.[1]S_NAr Active: Displaced by amines/alkoxides.[1]Use 2-Chloro for nucleophilic substitution; 2-Methoxy for stability.[1]

Strategic Decision Pathways (Visualization)

The following diagram illustrates the divergent utility of the 5-bromo-2-methoxy-N,N-dimethylnicotinamide scaffold compared to its analogs.

G Start Starting Material: 5-Bromo-2-hydroxynicotinic acid Dimethyl Target: N,N-Dimethyl Amide (CAS 1072854-96-6) Start->Dimethyl 1. SOCl2 2. HNMe2 (Low Cost) Weinreb Alternative: Weinreb Amide (CAS 183608-47-1) Start->Weinreb 1. SOCl2 2. MeNHOMe (High Cost) Suzuki Path A: Suzuki Coupling (Biaryl Synthesis) Dimethyl->Suzuki Pd(PPh3)4, ArB(OH)2 (High Chemoselectivity) Lithiation Path B: Ortho-Lithiation (C-4 Functionalization) Dimethyl->Lithiation LTMP, Electrophile (Directed by Amide) Weinreb->Suzuki Possible but risk of N-O cleavage Ketone Path C: Grignard Addition (Ketone Synthesis) Weinreb->Ketone R-MgBr (Exclusive Ketone) Suzuki->Dimethyl Retains Motif

Figure 1: Decision matrix for selecting between N,N-dimethyl and Weinreb amide variants based on downstream synthetic goals.

Experimental Protocols

These protocols are designed to be self-validating. The choice of reagents prioritizes yield and reproducibility over speed.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalization of C-5 Bromine without affecting the 2-methoxy or amide groups.[1]

  • Reagents:

    • Substrate: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)[1]

    • Boronic Acid: Arylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Selected for resistance to dehalogenation.

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.

    • Add degassed solvent mixture (Sparging with N₂ for 10 min is critical to prevent homocoupling).

    • Add Pd catalyst last under positive N₂ pressure.[1]

    • Heat to 90°C for 4-6 hours.

  • Validation Check:

    • TLC (50% EtOAc/Hexane): Product should be highly fluorescent (if aryl is conjugated).

    • Note: If the 2-methoxy group cleaves, you will see a polar spot (pyridone) near the baseline. This protocol minimizes that risk by avoiding strong Lewis acids.[2]

Protocol B: Directed Ortho-Lithiation (DoM)

Objective: Introducing a substituent at C-4 using the amide as a Directing Metalation Group (DMG).

  • Reagents:

    • Substrate: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)[1]

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) — Chosen over LDA to prevent nucleophilic attack on the amide.

    • Electrophile: Iodine, DMF, or Alkyl Halide (1.5 eq)

    • Solvent: Anhydrous THF (-78°C)

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add LiTMP dropwise over 20 minutes.[1] Crucial: Maintain T < -70°C to prevent "Benzyne-like" elimination of the 2-methoxy group.[1]

    • Stir for 1 hour at -78°C (Formation of Lithio-species).

    • Add electrophile rapidly.[1]

    • Warm to RT slowly.

  • Mechanism: The N,N-dimethyl amide coordinates the Li atom, directing deprotonation specifically to the C-4 position (between the amide and the bromine).

References

  • ChemicalBook. (2025). 5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1) Technical Data.[1]Link

  • BenchChem. (2025). Comparative Analysis of Halogenated Pyrimidines in Palladium-Catalyzed Cross-Coupling.Link

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

  • Organic Chemistry Portal. (2005). Direct Conversion of Weinreb Amides to Ketones.[2]Link

  • BLD Pharm. (2025). Catalog Entry: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6).[1][3]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide. The following protocols are grounded in established principles of laboratory safety and an analysis of the compound's structural components to ensure the highest degree of protection for all personnel.

A Note on Hazard Assessment

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is worn, the primary lines of defense must be in place. PPE is the last barrier between the researcher and a potential hazard and should never be a substitute for robust engineering and administrative controls.[3]

  • Primary Engineering Control: Chemical Fume Hood All manipulations of 5-bromo-2-methoxy-N,N-dimethylnicotinamide, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is the most critical step to minimize inhalation exposure.[4]

  • Administrative Controls: Standard Operating Procedures (SOPs) A detailed, site-specific SOP must be developed and approved before work begins. This document should include procedures for handling, storage, waste disposal, and emergency response. All personnel must be trained on this SOP.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk assessment indicates that the primary exposure routes for this compound are inhalation, dermal contact, and ocular contact. The following PPE is required to mitigate these risks.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particulates.[3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where hazardous materials are present.[5][6]

  • Required for Active Handling: When weighing the solid, preparing solutions, or performing transfers where a splash hazard exists, chemical splash goggles must be worn.[5]

  • Enhanced Protection: For larger volume transfers (>50 mL) or procedures with a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[3][5]

Hand Protection

The hands are the most likely part of the body to come into direct contact with the chemical.[3]

  • Glove Selection: Disposable nitrile gloves are the standard for providing incidental protection against a wide range of chemicals.[6] However, given the lack of specific permeation data for 5-bromo-2-methoxy-N,N-dimethylnicotinamide, a conservative approach is warranted.

    • Double-Gloving: Wearing a second pair of nitrile gloves is recommended to provide an additional layer of protection.[5]

    • Immediate Removal: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact. Hands should be washed thoroughly before donning new gloves.[3]

Body Protection

Protecting the body and personal clothing from contamination is crucial.

  • Laboratory Coat: A flame-resistant (FR) lab coat is required and must be fully buttoned with sleeves rolled down.[7]

  • Chemically Resistant Apron: When handling significant quantities of the compound in solution or during procedures with a high splash potential, a chemically resistant apron worn over the lab coat is recommended.[3]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory personal attire in any laboratory setting.[5][6]

Respiratory Protection

When used within a certified chemical fume hood, specific respiratory protection is typically not required. However, a respiratory protection plan should be in place for non-routine events.

  • Emergency Use: In the event of a large spill or aerosol-generating event outside of a fume hood, a NIOSH-approved respirator with P100 particulate and organic vapor cartridges may be necessary. All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of an institutional respiratory protection program.

Summary of PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Laboratory Work Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab Coat, Full-Length Pants, Closed-Toe ShoesNot Required
Weighing Solid Compound Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Full-Length Pants, Closed-Toe ShoesNot Required (in Fume Hood)
Preparing Solutions / Transfers Chemical Splash Goggles (Face Shield for >50mL)Double Pair Nitrile GlovesLab Coat & Chemical Apron, Full-Length Pants, Closed-Toe ShoesNot Required (in Fume Hood)
Large Spill / Fume Hood Failure Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical GlovesChemical Resistant Suit/SmockNIOSH-Approved Respirator (as per site plan)

Procedural Guidance: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the compound from receipt to disposal.

Preparation and Pre-Handling Check
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, goggles, double gloves) before approaching the chemical container.

Weighing and Solution Preparation
  • Tare Balance: Place weigh paper on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully dispense the desired amount of 5-bromo-2-methoxy-N,N-dimethylnicotinamide onto the weigh paper. Avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Transfer to Vessel: Gently transfer the weighed solid into the designated glassware.

  • Add Solvent: Slowly add the desired solvent to the vessel, ensuring the container is aimed away from your face.

  • Seal and Mix: Cap the vessel and mix as required (stirring, sonication) within the fume hood.

Post-Handling and Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent. Collect the rinse as hazardous waste.

  • Clean Work Area: Wipe down the work surface inside the fume hood with a suitable solvent and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron, inner gloves, face shield/goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Spill Response
  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Place the used absorbent in a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office. Prevent entry and await the emergency response team.

Waste Disposal

All materials contaminated with 5-bromo-2-methoxy-N,N-dimethylnicotinamide must be treated as hazardous waste.

  • Solid Waste: Contaminated weigh paper, gloves, wipes, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container for halogenated organic solvents. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[2]

Visual Workflow: Safe Handling Protocol

G cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Assemble Materials in Fume Hood ppe Don Required PPE (Goggles, Lab Coat, Double Gloves) start->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Equipment & Work Area dissolve->decon waste Segregate & Seal Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end end wash->end End of Procedure

Caption: Safe handling workflow for 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • University of Illinois Division of Research Safety. (2025, December 6). Personal Protective Equipment.
  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Echemi. 5-bromo-n-methoxy-n-methylnicotinamide.
  • Merck. Safety Data Sheet.
  • Sigma-Aldrich. 5-Bromo-N-methoxy-N-methylnicotinamide 183608-47-1.
  • ChemicalBook. (2025, October 14). 5-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE | 183608-47-1.
  • ECHEMI. 5-Bromo-N-methyl-nicotinamide SDS, 153435-68-8 Safety Data Sheets.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Fisher Scientific. (2004, April 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, October 23). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, April 21). SAFETY DATA SHEET.
  • Apollo Scientific. 5-Bromo-2-methoxybenzonitrile.
  • ChemScene. (2021, March 26). Safety Data Sheet.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.